molecular formula C5H10N3O4+ B1383802 beta-Xylopyranosyl azide CAS No. 51368-20-8

beta-Xylopyranosyl azide

Cat. No.: B1383802
CAS No.: 51368-20-8
M. Wt: 176.15 g/mol
InChI Key: ITCZIUAYOYISIB-KKQCNMDGSA-N
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Description

Beta-Xylopyranosyl azide is a useful research compound. Its molecular formula is C5H10N3O4+ and its molecular weight is 176.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality beta-Xylopyranosyl azide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-Xylopyranosyl azide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imino-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]iminoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N3O4/c6-8-7-5-4(11)3(10)2(9)1-12-5/h2-6,9-11H,1H2/q+1/t2-,3+,4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCZIUAYOYISIB-KKQCNMDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)N=[N+]=N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)N=[N+]=N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N3O4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Data of β-D-Xylopyranosyl Azide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-D-Xylopyranosyl azide is a versatile chemical entity of significant interest in the fields of chemical biology and drug discovery. As a derivative of xylose, a pentose sugar, it serves as a valuable building block for the synthesis of a wide array of glycoconjugates, glycomimetics, and neoglycoproteins. The presence of the azido group at the anomeric position provides a chemical handle for various ligation chemistries, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. This allows for the efficient and specific attachment of the xylose moiety to other molecules, enabling the exploration of carbohydrate-protein interactions, the development of novel therapeutics, and the construction of complex carbohydrate-based materials. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and successful utilization in these applications. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for β-D-xylopyranosyl azide and its per-O-acetylated precursor.

Synthesis of β-D-Xylopyranosyl Azide

The synthesis of β-D-xylopyranosyl azide is typically achieved through a two-step process involving the initial preparation of a per-O-acetylated intermediate, followed by deprotection. This strategy ensures stereocontrol at the anomeric center and facilitates purification.

Part 1: Synthesis of 2,3,4-Tri-O-acetyl-β-D-xylopyranosyl Azide

The synthesis of the acetylated precursor can be accomplished by reacting a suitable xylopyranosyl donor, such as 1,2,3,4-tetra-O-acetyl-β-D-xylopyranose, with an azide source. A common method involves the use of azidotrimethylsilane (TMSN₃) in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄). The β-anomer is favored due to the neighboring group participation of the acetyl group at C-2.

Experimental Protocol: Synthesis of 2,3,4-Tri-O-acetyl-β-D-xylopyranosyl Azide

  • To a solution of 1,2,3,4-tetra-O-acetyl-β-D-xylopyranose (1.0 eq) in anhydrous dichloromethane (DCM), add azidotrimethylsilane (1.5 eq).

  • Cool the mixture to 0 °C and add tin(IV) chloride (0.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 2,3,4-tri-O-acetyl-β-D-xylopyranosyl azide as a white solid.

Synthesis_Part1 start 1,2,3,4-Tetra-O-acetyl-β-D-xylopyranose reagents TMSN₃, SnCl₄ DCM, 0 °C to rt start->reagents product 2,3,4-Tri-O-acetyl-β-D-xylopyranosyl azide reagents->product caption Synthesis of the acetylated precursor.

Caption: Synthesis of the acetylated precursor.

Part 2: Synthesis of β-D-Xylopyranosyl Azide via Zemplén Deacetylation

The removal of the acetyl protecting groups is commonly achieved using the Zemplén deacetylation procedure, which involves treatment with a catalytic amount of sodium methoxide in methanol[1]. This reaction is typically clean and proceeds in high yield.

Experimental Protocol: Zemplén Deacetylation [2][3]

  • Dissolve 2,3,4-tri-O-acetyl-β-D-xylopyranosyl azide (1.0 eq) in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide (e.g., 0.1 eq of a 0.5 M solution in methanol).

  • Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺ form) until the pH is neutral.

  • Filter the resin and wash it with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield β-D-xylopyranosyl azide.

Synthesis_Part2 start 2,3,4-Tri-O-acetyl-β-D-xylopyranosyl azide reagents cat. NaOMe MeOH, rt start->reagents product β-D-Xylopyranosyl azide reagents->product caption Deprotection to yield the final product.

Caption: Deprotection to yield the final product.

Spectroscopic Data and Interpretation

2,3,4-Tri-O-acetyl-β-D-xylopyranosyl Azide

The spectroscopic data for the per-O-acetylated precursor is well-established and serves as a crucial reference for the characterization of the final product.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,3,4-tri-O-acetyl-β-D-xylopyranosyl azide in CDCl₃ is characterized by the downfield shift of the ring protons due to the electron-withdrawing effect of the acetyl groups. The anomeric proton (H-1) typically appears as a doublet with a large coupling constant (J₁,₂), confirming the β-configuration.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the anomeric carbon (C-1) resonates at a characteristic downfield position. The carbons bearing the acetyl groups (C-2, C-3, and C-4) are also shifted downfield, while the C-5 carbon appears at a more upfield position. The carbonyl carbons of the acetyl groups are observed in the 169-171 ppm region.

¹H NMR (CDCl₃) δ (ppm) Multiplicity J (Hz) Assignment
H-1~4.7d~9.0Anomeric
H-2~4.8t~9.0
H-3~5.2t~9.0
H-4~5.0m
H-5a~3.6dd~11.0, 5.5
H-5b~4.1dd~11.0, 5.0
CH₃ (Ac)~2.0-2.1sAcetyl
¹³C NMR (CDCl₃) δ (ppm) Assignment
C-1~88.0Anomeric
C-2~69.0
C-3~69.5
C-4~68.0
C-5~61.0
C=O (Ac)~169-171Carbonyl
CH₃ (Ac)~20.5-21.0Acetyl
β-D-Xylopyranosyl Azide

The spectroscopic data for the unprotected β-D-xylopyranosyl azide can be predicted based on the data of its acetylated precursor and related glycosyl azides.

¹H NMR Spectroscopy (Predicted, D₂O)

Upon deacetylation, the ring protons are expected to shift upfield due to the removal of the electron-withdrawing acetyl groups. The anomeric proton (H-1) will remain a doublet with a large coupling constant, characteristic of the β-anomeric configuration. The remaining ring protons will exhibit complex overlapping multiplets.

¹³C NMR Spectroscopy (Predicted, D₂O)

Similarly, the carbon signals of the pyranose ring are expected to shift upfield upon deacetylation. The anomeric carbon (C-1) will still be the most downfield of the ring carbons.

¹H NMR (D₂O) δ (ppm) (Predicted) Multiplicity J (Hz) (Predicted) Assignment
H-1~4.5d~9.0Anomeric
H-2~3.2-3.4m
H-3~3.4-3.6m
H-4~3.6-3.8m
H-5a~3.3-3.5m
H-5b~3.9-4.1m
¹³C NMR (D₂O) δ (ppm) (Predicted) Assignment
C-1~92.0Anomeric
C-2~72.0
C-3~75.0
C-4~69.0
C-5~65.0

Infrared (IR) Spectroscopy

The IR spectrum of β-D-xylopyranosyl azide is dominated by a broad absorption band in the 3200-3500 cm⁻¹ region, corresponding to the O-H stretching vibrations of the hydroxyl groups. The most characteristic feature is a sharp, strong absorption band around 2100-2120 cm⁻¹, which is indicative of the asymmetric stretching vibration of the azide (N₃) group[1]. The C-H stretching vibrations are observed in the 2850-3000 cm⁻¹ region.

IR_Spectrum cluster_spectrum Characteristic IR Absorptions OH O-H Stretch (Broad) 3200-3500 cm⁻¹ CH C-H Stretch 2850-3000 cm⁻¹ Azide N₃ Stretch (Sharp, Strong) ~2110 cm⁻¹ caption Key IR absorptions for β-D-xylopyranosyl azide.

Caption: Key IR absorptions for β-D-xylopyranosyl azide.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of glycosyl azides can be complex due to the lability of the molecule. However, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are well-suited for the analysis of β-D-xylopyranosyl azide. The expected molecular ion peak would be [M+Na]⁺ or [M+H]⁺. Fragmentation patterns often involve the loss of the azide group as N₂ and a nitrogen radical, or as the intact N₃ radical.

Summary of Spectroscopic Data

Compound ¹H NMR (Anomeric) ¹³C NMR (Anomeric) IR (Azide Stretch) MS (ESI)
2,3,4-Tri-O-acetyl-β-D-xylopyranosyl azide~4.7 ppm (d, J ≈ 9.0 Hz)~88.0 ppm~2114 cm⁻¹[M+Na]⁺
β-D-Xylopyranosyl azide (Predicted)~4.5 ppm (d, J ≈ 9.0 Hz)~92.0 ppm~2110 cm⁻¹[M+Na]⁺

Conclusion

This technical guide provides a comprehensive overview of the spectroscopic data for β-D-xylopyranosyl azide and its per-O-acetylated precursor. The provided NMR, IR, and MS data, along with detailed experimental protocols and interpretive insights, serve as a valuable resource for researchers in the fields of carbohydrate chemistry, drug development, and materials science. The predictable and characteristic spectroscopic features of β-D-xylopyranosyl azide allow for its confident identification and utilization in a wide range of synthetic applications, further advancing the study and application of carbohydrates.

References

  • Optimised 'click' synthesis of glycopolymers with mono/di- and trisaccharides. ResearchGate. [Link]

  • Zemplén deacetylation. Chemistry Online. [Link]

  • De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2). NCBI. [Link]

  • Structural Assignments of 1‐(β‐d‐Glucopyranosyl)‐1,2,3‐triazoles by 1H‐ and 13C‐NMR Study. ResearchGate. [Link]

  • beta-D-Glucopyranosyl azide. PubChem. [Link]

  • β-Xylopyranosides: synthesis and applications. RSC Advances. [Link]

  • Preparation of alcohol glycoclusters. [Link]

Sources

The Rise of a Molecular Linchpin: A Technical Guide to the Discovery and Application of Glycosyl Azides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of the Azide in Glycoscience

In the intricate world of glycoscience, the ability to selectively modify and conjugate carbohydrates is paramount to unraveling their complex roles in biology and disease. Among the chemical tools that have revolutionized this field, the glycosyl azide stands out as a versatile and powerful molecular linchpin. Its unique combination of stability, reactivity, and bioorthogonality has propelled it from a chemical curiosity to an indispensable workhorse in drug discovery, chemical biology, and materials science. This guide provides an in-depth exploration of the discovery and history of glycosyl azides, a detailed examination of their synthesis, and a comprehensive overview of their transformative applications.

A Historical Perspective: From a Novelty to a Cornerstone

The journey of the glycosyl azide began in 1930, when A. Bertho reported the first synthesis of an azide-containing sugar, 3-azido-3-deoxy-d-glucose.[1][2] For several decades that followed, azido sugars were primarily regarded as stable precursors to aminoglycosides, with the azide group serving as a masked amine. The true potential of the anomeric glycosyl azide, however, remained largely untapped.

A paradigm shift occurred in the late 1970s with the seminal work of Paulsen and his contemporaries. Their research into the synthesis of 2-azido-2-deoxy glycosides was instrumental in establishing the azide as a non-participating neighboring group in glycosylation reactions.[3] This was a critical development, as it allowed for the stereoselective formation of 1,2-cis-glycosidic linkages, a notoriously challenging synthetic problem. This pioneering work laid the foundation for the synthesis of complex oligosaccharides and glycopeptides.

The turn of the 21st century witnessed an explosion in the utility of glycosyl azides, largely driven by the advent of "click chemistry." The development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) provided chemists with highly efficient, specific, and biocompatible methods for conjugating glycosyl azides to a vast array of molecules.[4][5][6] Concurrently, the Staudinger ligation offered another powerful bioorthogonal tool for the selective reaction of azides. These innovations transformed glycosyl azides into highly versatile probes for studying and manipulating glycans in their native biological contexts.[7]

Key Synthetic Methodologies: Crafting the Molecular Tool

The synthesis of glycosyl azides has evolved significantly over the years, with several reliable methods now available to the modern chemist. The choice of method often depends on the desired stereochemistry, the nature of the sugar, and the protecting groups employed.

Nucleophilic Substitution of Glycosyl Halides

This classical and widely used method involves the displacement of a halide at the anomeric center with an azide salt. The stereochemical outcome is typically governed by an SN2-type mechanism, leading to an inversion of configuration at the anomeric carbon.

G Reactant α-Glycosyl Bromide Product β-Glycosyl Azide Reactant->Product SN2 Inversion Reagent Sodium Azide (NaN3) in Aqueous Acetone

Caption: SN2 inversion of an α-glycosyl bromide to a β-glycosyl azide.

Experimental Protocol: Synthesis of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide from 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide [8]

  • Dissolution: Dissolve 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.0 eq) in a mixture of acetone and water (e.g., 5:1 v/v).

  • Addition of Azide: Add sodium azide (NaN₃, 1.5 eq) to the solution. The use of an aqueous solvent system is often more efficient than anhydrous DMF due to the higher solubility of sodium azide.[8]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure β-glycosyl azide.

Diazotransfer Reactions

Diazotransfer reactions provide an efficient method for the conversion of primary amines, including glycosylamines, into azides. This method is particularly useful for accessing glycosyl azides when the corresponding glycosylamine is readily available.

G Reactant Glycosylamine Product Glycosyl Azide Reactant->Product Diazotransfer Reagent Diazotransfer Reagent (e.g., Imidazole-1-sulfonyl azide) G GlycosylAzide Glycosyl Azide Product Glycosyl Triazole GlycosylAzide->Product Alkyne Terminal Alkyne Alkyne->Product Catalyst Cu(I) Catalyst Catalyst->Product G GlycosylAzide Glycosyl Azide Product Glycosyl Triazole GlycosylAzide->Product Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->Product

Sources

Anomeric Configuration of Xylopyranosyl Azides: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical analysis of the anomeric configuration of xylopyranosyl azides, a critical class of glycosyl donors and "Click" chemistry scaffolds. It addresses the stereoelectronic principles governing their formation, the definitive NMR parameters for their characterization, and the safety protocols required for their handling. The content is designed for researchers requiring high-fidelity control over glycosyl stereochemistry in drug discovery and glycomimetic synthesis.

Part 1: Mechanistic Principles & Conformational Analysis

The Stereoelectronic Landscape

The anomeric configuration (


 vs. 

) of xylopyranosyl azides is dictated by the interplay between the anomeric effect and steric thermodynamics . Unlike hexoses (e.g., glucose), D-xylose lacks the C6-hydroxymethyl group, which alters its conformational flexibility but retains the fundamental pyranose chair preferences.
  • 
    -D-Xylopyranosyl Azide:  In the standard 
    
    
    
    chair conformation, the azide group at C1 is equatorial . The remaining substituents (OH/OAc at C2, C3, C4) are also equatorial. This "all-equatorial" arrangement minimizes 1,3-diaxial steric repulsion, making the
    
    
    -anomer sterically favored.
  • 
    -D-Xylopyranosyl Azide:  The azide group at C1 is axial . This configuration is stabilized by the endo-anomeric effect  (hyperconjugation between the ring oxygen lone pair 
    
    
    
    and the antibonding orbital
    
    
    ).
Kinetic vs. Thermodynamic Control
  • Kinetic Control: Nucleophilic substitution of

    
    -xylopyranosyl halides (which are thermodynamically favored due to the anomeric effect) with azide salts (e.g., 
    
    
    
    ) typically proceeds via an
    
    
    mechanism with inversion of configuration, yielding the
    
    
    -azide
    .
  • Thermodynamic Control: Acid-catalyzed methods (e.g., Lewis acids) allow for equilibration. The anomeric effect often drives the equilibrium toward the

    
    -azide  (axial), despite the steric penalty, particularly in non-polar solvents.
    

Part 2: Synthesis & Stereocontrol

The following workflow outlines the divergent pathways to access specific anomers.

Synthesis Workflow Diagram

SynthesisWorkflow Xylose D-Xylose Peracetate 1,2,3,4-Tetra-O-acetyl- D-xylopyranose Xylose->Peracetate Ac2O, Pyridine Bromide Acetobromo-α-D-xylose (Thermodynamic Halide) Peracetate->Bromide HBr, AcOH (Anomeric Effect drives α) AlphaAzide α-D-Xylopyranosyl Azide (Thermodynamic Product) Peracetate->AlphaAzide TMSN3, SnCl4 (Lewis Acid / Equilibration) BetaAzide β-D-Xylopyranosyl Azide (Kinetic Product) Bromide->BetaAzide NaN3, DMF (SN2 Inversion)

Caption: Divergent synthetic pathways for stereoselective access to α- and β-xylopyranosyl azides.

Protocol: Synthesis of 2,3,4-Tri-O-acetyl- -D-xylopyranosyl Azide

Target: Kinetic Product (Inversion)

Reagents: 2,3,4-Tri-O-acetyl-


-D-xylopyranosyl bromide, Sodium Azide (

), DMF (anhydrous).
  • Preparation: Dissolve 2,3,4-tri-O-acetyl-

    
    -D-xylopyranosyl bromide (1.0 eq) in anhydrous DMF (0.2 M).
    
    • Note: The starting bromide is predominantly

      
       due to the strong anomeric effect of the halogen.
      
  • Azidation: Add

    
     (1.5 eq) to the solution at 0°C.
    
  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 2:1). The product (

    
    ) will appear as the bromide is consumed.
    
    • Mechanism: The azide anion attacks C1 from the equatorial face (backside attack), displacing the axial bromide.

  • Workup: Dilute with

    
    , wash with water (
    
    
    
    ) to remove DMF and excess salts. Dry over
    
    
    .
  • Purification: Flash column chromatography.

    • Result:

      
      -anomer (Major product, >90% stereoselectivity).
      

Part 3: Structural Characterization (NMR)

NMR spectroscopy is the gold standard for assigning anomeric configuration. The coupling constant between H1 and H2 (


) is the definitive metric.
The Criterion

In the


 chair conformation:
  • 
    -Anomer:  H1 is axial; H2 is axial. The dihedral angle is 
    
    
    
    .[1] According to the Karplus equation, this results in a large coupling constant .
  • 
    -Anomer:  H1 is equatorial; H2 is axial. The dihedral angle is 
    
    
    
    .[2] This results in a small coupling constant .
NMR Data Summary Table
Parameter

-D-Xylopyranosyl Azide

-D-Xylopyranosyl Azide
Mechanistic Basis
H1 Chemical Shift

4.6 – 4.8 ppm

5.2 – 5.6 ppm
Axial protons (β) are generally shielded relative to equatorial (

).

Coupling
8.0 – 9.5 Hz 3.0 – 4.5 Hz

: Trans-diaxial relationship.

: Cis-equatorial/axial relationship.
C1 Chemical Shift

88 – 90 ppm

86 – 88 ppm
Anomeric carbon shifts are less diagnostic than proton couplings.
Conformation

(All substituents equatorial)

(C1-N3 axial)

is sterically favored;

is electronically favored.
Characterization Logic Flow

NMRLogic Start Isolate Xylosyl Azide Measure Measure 1H NMR (Focus on H-1 signal) Start->Measure Decision Check J(1,2) Value Measure->Decision Beta β-Anomer (Equatorial Azide) Decision->Beta J ≈ 8-9 Hz (Large, doublet) Alpha α-Anomer (Axial Azide) Decision->Alpha J ≈ 3-4 Hz (Small, doublet)

Caption: Decision tree for assigning anomeric configuration based on H1-H2 coupling constants.

Part 4: Reactivity & Safety

Click Chemistry (CuAAC) Reactivity

The anomeric configuration influences the rate of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Steric Access: The

    
    -azide  (equatorial) is sterically more accessible to the copper catalyst than the 
    
    
    
    -azide (axial), often resulting in faster reaction kinetics.
  • Electronic Effects: The orbital overlap in the

    
    -anomer (anti-periplanar to the ring oxygen lone pair) can enhance the electrophilicity of the azide, further accelerating the cycloaddition.
    
Safety Protocol: The "Rule of Six"

Glycosyl azides are potentially explosive. Rigorous safety assessments are mandatory.

  • C/N Ratio Calculation:

    • Unprotected Xylosyl Azide (

      
      ): 
      
      • 
        , 
        
        
        
        .
      • Ratio

        
        .
        
      • Status:Borderline. Do not isolate in neat form. Store in solution.

    • Peracetylated Xylosyl Azide (

      
      ): 
      
      • 
        , 
        
        
        
        .
      • Ratio

        
        .
        
      • Status:Safe. Meets the "Rule of Six" (

        
         per energetic group).[3][4] Can be isolated as a solid.[5]
        

Safety Directive:

Never distill organic azides. Perform reactions behind a blast shield. Quench unreacted azide with dilute sulfuric acid and sodium nitrite if disposal is required.

References

  • Synthesis and Screening of α-Xylosides in Human Glioblastoma Cells Source: PMC - NIH [Link]

  • Chemical Shifts and Spin-Spin Coupling Constants in Me α-d-Xylopyranoside: A DFT Approach Source: ResearchGate [Link]

  • Safe Handling of Azides Source: University of Pittsburgh EH&S [Link]

  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Source: PMC - NIH [Link]

  • Synthesis of alpha- and beta-D-glucopyranosyl triazoles by CuAAC Source: PubMed [Link]

Sources

Methodological & Application

Strain-promoted azide-alkyne cycloaddition (SPAAC) with β-Xylopyranosyl azide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in glycobiology, drug delivery, and materials science. It details the use of β-Xylopyranosyl Azide as a bioorthogonal module for creating xylose-functionalized bioconjugates (neoglycoconjugates) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .

Executive Summary

The β-xylopyranoside moiety is the critical "anchor" sugar in the biosynthesis of Glycosaminoglycans (GAGs) such as heparan sulfate and chondroitin sulfate. Mimicking this linkage on therapeutic proteins, hydrogels, or nanoparticles is essential for developing GAG-mimetic materials and studying proteoglycan biology.

This guide details the protocol for conjugating β-Xylopyranosyl Azide (β-Xyl-N₃) to biomolecules using Copper-Free Click Chemistry (SPAAC) . Unlike traditional amide coupling, SPAAC offers high chemoselectivity, rapid kinetics in aqueous buffers, and zero copper toxicity, preserving the integrity of sensitive protein payloads.[1]

Key Benefits[1]
  • Stereochemical Fidelity: Uses the β-anomer to mimic the native O-glycosidic linkage found in proteoglycans (Xyl-β1-O-Ser).

  • Bioorthogonality: The azide-DBCO reaction proceeds in complex lysates without cross-reacting with amines or thiols.

  • High Yield: Strain-promoted kinetics drive the reaction to completion without cytotoxic catalysts.

Technical Background & Mechanism

The Reagent: β-Xylopyranosyl Azide

The core reagent is 2,3,4-tri-O-acetyl-β-D-xylopyranosyl azide (or its deprotected form). The azide group (-N₃) is installed at the anomeric carbon (C1) in the β-configuration .

  • Significance: The β-linkage is structurally analogous to the native xylose-serine bond initiated by Xylosyltransferase (XT).

  • Stability: Unlike alkyl azides, glycosyl azides are electronically unique but remain stable in physiological buffers (pH 7.4).

The Reaction: SPAAC

The reaction involves the cycloaddition of the glycosyl azide with a strained cyclooctyne, typically Dibenzocyclooctyne (DBCO) or BCN . The bond angle deformation in the cyclooctyne ring (~160° vs. 180° linear) releases ~18 kcal/mol of ring strain energy upon triazole formation, driving the reaction.

Kinetic Parameters:

  • Rate Constant (

    
    ):  0.3 – 1.0 M⁻¹s⁻¹ (DBCO in water).
    
  • Solvent Effect: Reaction rates are often accelerated in water due to hydrophobic interactions between the aryl rings of DBCO and the azide.

Mechanistic Pathway

The azide dipole attacks the strained alkyne to form a stable 1,2,3-triazole linkage. Note that a mixture of regioisomers (1,4 and 1,5) is formed, but this rarely impacts biological function for surface display applications.

SPAAC_Mechanism Figure 1: SPAAC Reaction Pathway for Glycosylation cluster_inputs cluster_process cluster_output Azide β-Xylopyranosyl Azide (C1-N3) TS Strain-Promoted Transition State Azide->TS Diffusion DBCO DBCO-Functionalized Target (Protein/Surface) DBCO->TS Product β-Xylosyl-Triazole Conjugate TS->Product Ring Strain Release (k ~ 1 M⁻¹s⁻¹)

Figure 1: The strain-promoted cycloaddition between β-Xyl-N3 and a DBCO-functionalized target.

Experimental Protocol

Phase 1: Preparation of Reagents

Materials Required:

  • Ligand: β-D-Xylopyranosyl azide (deprotected). Note: If using the peracetylated form, deacetylate with NaOMe/MeOH prior to conjugation.

  • Target: Protein or Nanoparticle labeled with DBCO-PEG4-NHS (e.g., BSA-DBCO).

  • Buffer: PBS (pH 7.4), free of azides (no sodium azide preservative!).

  • Purification: PD-10 Desalting Columns or 3kDa MWCO Spin Filters.

Reagent Stability Table

Reagent Storage Stability Note
β-Xyl-N₃ (Solid) -20°C Stable for >1 year. Protect from light.
DBCO-Protein -80°C Hydrophobic DBCO can hydrolyze slowly; use fresh aliquots.

| Triazole Product | 4°C / -20°C | Extremely stable; resistant to proteases and hydrolysis. |

Phase 2: Conjugation Workflow

Step 1: Functionalization (If Target is not yet DBCO-labeled)

  • Dissolve protein (1–5 mg/mL) in PBS.

  • Add 10–20 molar equivalents of DBCO-PEG4-NHS ester (dissolved in DMSO).

  • Incubate for 30–60 minutes at Room Temperature (RT).

  • Remove excess DBCO via desalting column (Zeba Spin or PD-10).

    • Critical Check: Measure Absorbance at 309 nm (DBCO peak) to quantify labeling efficiency.

Step 2: The Click Reaction (SPAAC)

  • Calculate the concentration of DBCO groups on your target.

  • Add 5–10 molar equivalents of β-Xylopyranosyl azide relative to DBCO groups.

    • Why excess? Driving the reaction to completion ensures all hydrophobic DBCO groups are capped with hydrophilic sugars, preventing aggregation.

  • Incubate for 2–4 hours at RT or Overnight at 4°C with gentle agitation.

    • Note: No copper catalyst, reducing agents, or inert gas is required.[2][]

Step 3: Purification

  • Remove unreacted xylosyl azide using a centrifugal filter (MWCO appropriate for your protein) or dialysis.

  • Wash 3x with PBS.

Phase 3: Validation & Analysis
MethodExpected Result
MALDI-TOF MS Mass shift corresponding to [Protein] + n × [Xyl-Triazole] (ΔMass ~ +290 Da per xylose).
UV-Vis Disappearance of the DBCO absorbance peak at 309 nm.
Lectin Binding Binding to specific xylose-recognizing lectins (e.g., Griffonia simplicifolia IB4, though specificity varies) or anti-xylose antibodies.

Application Note: Biological Relevance

Priming GAG Biosynthesis

Conjugating β-Xylopyranosyl azide to a hydrophobic core or a cell-penetrating peptide creates a "Primer" . When fed to cells, this construct can enter the Golgi apparatus.

  • Mechanism: Endogenous Galactosyltransferase I (β4GalT7) recognizes the β-xylose moiety.

  • Outcome: The cell extends the primer with Gal-Gal-GlcA... chains, effectively synthesizing artificial proteoglycans.

  • Reference: This mimics the "Xyloside Priming" strategy used to study GAG flux [1, 2].

GAG_Priming Figure 2: Biological Extension of Clicked Xylosides cluster_cell Intracellular Golgi Processing Xyl β-Xyl-Triazole-Scaffold GalT7 Enzyme: β4GalT7 Xyl->GalT7 Substrate Recognition Linker Gal-Gal-GlcA (Linker Region) GalT7->Linker Extension GAG Heparan/Chondroitin Sulfate Chain Linker->GAG Polymerization Input User Synthesized Conjugate Input->Xyl Cell Entry

Figure 2: The clicked β-xyloside can serve as a substrate for cellular glycosyltransferases.

Troubleshooting Guide

Issue: Precipitation during reaction.

  • Cause: DBCO is hydrophobic. If the protein is heavily labeled with DBCO before the sugar is added, it may aggregate.

  • Solution: Use a PEGylated DBCO linker (DBCO-PEG4-NHS) to maintain solubility. Add the Xylosyl azide immediately after purifying the DBCO-protein.

Issue: Low conjugation efficiency.

  • Cause: Steric hindrance or hydrolysis of the azide (rare).

  • Solution: Increase incubation time to 12 hours. Ensure the azide is not the peracetylated precursor (which is unreactive in biological recognition, though chemically it clicks fine; deprotection is needed for biological mimicry).

Issue: "Off-target" labeling.

  • Cause: Thiol-yne addition (rare but possible with DBCO and free thiols).

  • Solution: Alkylate free cysteines on the protein with iodoacetamide prior to DBCO labeling if high background is observed.

References

  • Agatemor, C., et al. (2019). "Therapeutic conjugates of proteins and glycosaminoglycans." Nature Reviews Chemistry. Link

  • Tykesson, E., et al. (2018). "Deciphering the mode of action of xyloside primers of glycosaminoglycan biosynthesis." Journal of Biological Chemistry. Link

  • Debets, M. F., et al. (2011). "Bioconjugation with strained alkynes and azides." Accounts of Chemical Research. Link

  • Sletten, E. M., & Bertozzi, C. R. (2011). "Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality." Angewandte Chemie International Edition. Link

  • Thermo Fisher Scientific. "DBCO-PEG4-NHS Ester User Guide." Link

Sources

β-Xylopyranosyl azide for studying glycosaminoglycan biosynthesis.

Application Note: Metabolic Priming and Analysis of Glycosaminoglycans using -Xylopyranosyl Azide

Introduction

Glycosaminoglycans (GAGs) are linear, anionic polysaccharides (Heparan Sulfate, Chondroitin Sulfate, Dermatan Sulfate) critical for cell signaling, matrix assembly, and pathogen entry. Traditional analysis of GAGs is hindered by their heterogeneity, lack of a template-driven biosynthesis, and covalent attachment to core proteins (Proteoglycans).


-Xylopyranosyl Azide (Xyl-N3)
Key Applications
  • Visualizing GAG Trafficking: Tracking GAG secretion and extracellular matrix (ECM) integration.

  • GAG Enrichment: Selective purification of newly synthesized GAGs for mass spectrometry (LC-MS/MS).

  • Biosynthesis Modulation: Competing with endogenous proteoglycans to study free GAG chain dynamics.

Mechanism of Action: The "Decoy" Pathway

Endogenous GAG biosynthesis begins with the transfer of Xylose from UDP-Xylose to a Serine residue on a core protein by Xylosyltransferase (XT).

Xyl-

-O-Ser
The Priming Cascade[1]
  • Cellular Entry: Xyl-N3 (hydrophobic enough to cross membranes or transported via solute carriers) enters the Golgi apparatus.

  • Initiation: The enzyme

    
    -1,4-galactosyltransferase 7 (
    
    
    4GalT7)
    recognizes the
    
    
    -xyloside moiety. It transfers a Galactose residue to the C4 position of the Xyl-N3.
    • Note: The Azide group at the anomeric position (C1) or on the aglycone acts as a stable anchor, mimicking the peptide chain.

  • Elongation: The linker region is completed (GlcA-

    
    1,3-Gal-
    
    
    1,3-Gal-
    
    
    1,4-Xyl-N3), followed by polymerization by GAG synthases (EXT1/2 for HS or CS/DS synthases).
  • Secretion: The resulting GAG-N3 chains are secreted into the extracellular space or retained in the pericellular matrix.

Pathway Diagram

GAG_BiosynthesisXylN3β-Xyl-N3(Exogenous Primer)GolgiGolgi ApparatusXylN3->GolgiCell EntryGalT7Enzyme:β4GalT7Golgi->GalT7Substrate Recog.LinkerLinker Assembly(GlcA-Gal-Gal-Xyl-N3)GalT7->Linker+ GalactosePolymerPolymerization(HS/CS Chains)Linker->Polymer+ GlcNAc/GalNAcSecretedSecreted GAG-N3Polymer->SecretedExocytosisClickClick Reaction(Fluorophore/Biotin)Secreted->ClickBioorthogonalLabeling

Figure 1: Mechanism of Xyloside Priming. Xyl-N3 bypasses the core protein, serving as an acceptor for GAG biosynthesis enzymes.[1]

Experimental Protocol: Metabolic Labeling & Analysis

Materials Required[2][3][4][5][6][7][8][9][10][11]
  • 
    -Xylopyranosyl Azide:  Dissolved in DMSO (Stock 100 mM).
    
  • Cell Line: CHO, HeLa, or primary fibroblasts (CHO-pgsA745 mutants are excellent negative controls as they lack endogenous XylT but contain GalT7).

  • Click Reagents:

    • Live Cell: DBCO-Fluorophore (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC).

    • Fixed/Media: Biotin-Alkyne + CuSO4 + THPTA + Sodium Ascorbate (Cu-Catalyzed Azide-Alkyne Cycloaddition - CuAAC).

  • Enzymes: Chondroitinase ABC, Heparinase I/II/III (for validation).

Step-by-Step Methodology
Phase 1: Metabolic Labeling
  • Seeding: Seed cells in complete media (e.g., DMEM + 10% FBS). Allow to reach 60-70% confluency.

  • Treatment: Replace media with fresh media containing 50 - 250

    
    M Xyl-N3 .
    
    • Control: Treat parallel wells with DMSO vehicle only.

    • Optimization: Perform a dose-response (10, 50, 100, 500

      
      M) to balance signal vs. toxicity.
      
  • Incubation: Incubate for 24 - 48 hours .

    • Note: Xyloside-primed GAGs are rapidly secreted. For intracellular imaging, use shorter times (6-12h) and block secretion (e.g., Brefeldin A) if necessary.

Phase 2: Click Chemistry (Select A or B)

Option A: Live Cell Imaging (SPAAC)

  • Wash cells 2x with warm PBS.

  • Incubate with 10-20

    
    M DBCO-Fluorophore  (e.g., DBCO-Cy5) in media for 30-60 mins at 37°C.
    
  • Wash 3x with PBS to remove excess dye.

  • Image immediately using Confocal Microscopy.

Option B: Media Analysis / Enrichment (CuAAC)

  • Collect conditioned media (contains secreted GAG-N3).

  • Centrifuge (300 x g, 5 min) to remove debris.

  • Precipitation: Precipitate GAGs using Cetylpyridinium Chloride (CPC) or Ethanol to remove free Xyl-N3 monomer. Resuspend pellet in water.

  • Reaction: Add Biotin-Alkyne (50

    
    M), CuSO4 (1 mM), THPTA (2 mM), and Sodium Ascorbate (2.5 mM). Incubate 1h at RT.
    
  • Purification: Capture biotinylated GAGs on Streptavidin-Agarose beads.

  • Elution/Digestion: Digest on-bead with Chondroitinase/Heparinase. Analyze released disaccharides via LC-MS/MS.

Workflow Diagram

Protocol_Flowcluster_AnalysisAnalysis PathwaysStartSeed Cells(Day 0)TreatAdd Xyl-N3(50-250 µM)Start->TreatIncubateIncubate24-48 HoursTreat->IncubateMediaCollect Media(Secreted GAGs)Incubate->MediaCellsLive Cells(Membrane GAGs)Incubate->CellsClick_CuCuAAC Reaction(Biotin-Alkyne)Media->Click_CuClick_SPAACSPAAC Reaction(DBCO-Fluor)Cells->Click_SPAACMSLC-MS/MS(Disaccharide Analysis)Click_Cu->MSMicroscopyConfocalMicroscopyClick_SPAAC->Microscopy

Figure 2: Experimental workflow for Xyl-N3 labeling. Separating media analysis (Omics) from cell imaging.

Data Interpretation & Validation

Differentiating Primed GAGs vs. Proteoglycans

One of the most critical aspects of using Xyl-N3 is distinguishing the "primed" free chains from endogenous proteoglycans.

FeatureEndogenous Proteoglycans (PGs)Xyloside-Primed GAGs (GAG-N3)
Initiation Site Core Protein (Serine)Xyl-N3 (Free Aglycone)
Size Typically longer (>40 kDa)Often shorter, more uniform
Location Cell Surface / MatrixHighly Secreted into Media
Sulfation Highly regulatedOften hyper-sulfated (CS/DS bias)
Click Signal NegativePositive
Validation Controls (Self-Validating Protocol)
  • Enzymatic Digestion: Treat the labeled sample with Chondroitinase ABC or Heparinase . The loss of fluorescence (on a Western Blot or gel) confirms the signal is on a GAG chain, not a non-specific protein.

  • Competition: Co-incubate with high concentrations (1 mM) of unmodified 4-Methylumbelliferyl-Xyloside (4-MU-Xyl) . This should compete with Xyl-N3 for GalT7, reducing the specific azide signal.

  • Negative Control: Use

    
    -Xyloside . GalT7 is specific for the 
    
    
    -linkage. An
    
    
    -anomer will not prime GAGs, serving as a perfect chemical control for background click staining.

Critical Considerations

  • Toxicity: While less toxic than sodium azide, organic azides can alter metabolism. Do not exceed 500

    
    M for long durations (>48h).
    
  • Linkage Specificity: Ensure the reagent is

    
    -D-xylopyranosyl azide . The 
    
    
    -anomer is inactive as a primer but may act as a metabolic inhibitor if converted to UDP-sugar analogs (though this pathway is inefficient for Xylose).
  • Priming Bias: Xyloside primers typically favor the synthesis of Chondroitin/Dermatan Sulfate (CS/DS) over Heparan Sulfate (HS), although this depends on the hydrophobicity of the aglycone. The azide group is relatively small, so expect a mix, but predominantly CS/DS.

References

  • Lugemwa, F. N., & Esko, J. D. (1991). Estradiol beta-D-xyloside, an efficient primer for heparan sulfate biosynthesis. Journal of Biological Chemistry. Link

  • Nadanaka, S., et al. (2013). EXTL2, a member of the EXT family of tumor suppressors, controls glycosaminoglycan biosynthesis. Journal of Biological Chemistry. Link

  • Tykesson, E., et al. (2016). Disubstituted naphthyl

    
    -D-xylopyranosides: Synthesis, GAG priming, and histone acetyltransferase (HAT) inhibition.[1] Glycoconjugate Journal. Link
    
  • Siegbahn, A., et al. (2021). Azide-Functionalized Naphthoxyloside as a Tool for Glycosaminoglycan Investigations. Bioconjugate Chemistry. Link

  • Agard, N. J., & Bertozzi, C. R. (2009). Chemical approaches to perturb, profile, and perceive glycans. Accounts of Chemical Research. Link

Application Note: β-D-Xylopyranosyl Azide as a Versatile Precursor for the Synthesis of Novel Glycosyl Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Foreword

In the dynamic landscape of medicinal chemistry and drug discovery, the quest for molecular diversity and novel pharmacophores is perpetual. Glycoconjugates, molecules where a carbohydrate moiety is linked to another chemical species, have emerged as particularly promising candidates due to their profound influence on biological processes. The sugar component can enhance solubility, modulate pharmacokinetic properties, and facilitate specific molecular recognition events. Among the various strategies to create these complex architectures, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the cornerstone of "click chemistry"—stands unparalleled in its efficiency, reliability, and biocompatibility.[1][2][3]

This guide focuses on a key building block for this powerful reaction: β-D-xylopyranosyl azide. D-xylose, a pentose sugar, is a fundamental component of the plant hemicellulose xylan, making it an abundant and cost-effective starting material.[4] Its azide derivative is a stable, versatile precursor that serves as the "warhead" for conjugation with a vast array of alkyne-functionalized molecules. The resulting 1,4-disubstituted 1,2,3-triazole ring is not merely a linker; it is a highly stable, aromatic, and polar isostere for amide bonds, capable of engaging in hydrogen bonding and dipole interactions, which can significantly influence binding to biological targets.[5]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide the underlying rationale for key experimental choices, ensuring that the protocols are not just followed, but understood. We will delve into the synthesis of the azide precursor, its application in CuAAC reactions, and the characterization of the final triazole products, all while emphasizing the critical safety considerations necessary when handling energetic compounds like organic azides.

The Strategic Importance of Glycosyl Triazoles in Drug Discovery

The fusion of carbohydrate chemistry with triazole synthesis has unlocked a new dimension in molecular design. The 1,2,3-triazole moiety is a privileged pharmacophore found in a wide range of biologically active compounds, exhibiting anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5][6][7] When conjugated with a sugar like xylose, the resulting molecule can leverage the biological roles of carbohydrates for enhanced therapeutic potential.

The CuAAC reaction offers a robust method for forging this crucial link. It is characterized by:

  • High Yields: The reaction is often quantitative or near-quantitative.[2]

  • Stereospecificity: The reaction proceeds with high fidelity, preserving the stereochemistry of the anomeric carbon.

  • Broad Functional Group Tolerance: It can be performed in the presence of a wide variety of functional groups, minimizing the need for extensive protecting group strategies.[2]

  • Mild Reaction Conditions: Often proceeding in aqueous media at room temperature, making it suitable for sensitive biomolecules.[8][9]

β-D-xylopyranosyl azide is an ideal precursor for this chemistry due to its configurational stability and its role as a versatile handle for introducing the xylopyranose scaffold.[10]

Synthesis of the Precursor: Per-O-acetyl-β-D-xylopyranosyl Azide

The most common and stable precursor for these applications is the fully protected β-D-xylopyranosyl azide. Acetyl groups are typically used for protection as they are easily installed and can be removed under mild conditions (e.g., Zemplén deacetylation) after the triazole has been formed.

The synthesis is a well-established two-step process starting from D-xylose.

Xylose D-Xylose Ac2O_Pyr Acetic Anhydride, Pyridine Pentaacetylxylose α/β-D-Xylopyranose Pentaacetate Ac2O_Pyr->Pentaacetylxylose HBr_AcOH HBr in Acetic Acid XylosylBromide 2,3,4-Tri-O-acetyl- α-D-xylopyranosyl Bromide HBr_AcOH->XylosylBromide NaN3 Sodium Azide (NaN3) in DMF XylosylAzide 2,3,4-Tri-O-acetyl- β-D-xylopyranosyl Azide NaN3->XylosylAzide

Caption: Reaction scheme for the synthesis of β-D-xylopyranosyl azide.

Protocol 2.1: Synthesis of 2,3,4-Tri-O-acetyl-β-D-xylopyranosyl Azide

Materials & Reagents

Reagent/MaterialPurposeKey Considerations
D-XyloseStarting MaterialEnsure anhydrous conditions.
Acetic Anhydride (Ac₂O)Acetylating AgentUse freshly opened or distilled.
PyridineCatalyst and BaseUse anhydrous grade.
Hydrogen Bromide (33% in AcOH)Brominating AgentHighly corrosive; handle in a fume hood.
Sodium Azide (NaN₃)Azide SourceHighly toxic and potentially explosive.[11]
Dichloromethane (DCM)SolventAnhydrous grade.
N,N-Dimethylformamide (DMF)SolventAnhydrous grade.
Saturated NaHCO₃ (aq)Quenching/NeutralizingUsed for acidic workup.
Anhydrous MgSO₄ or Na₂SO₄Drying AgentFor organic layers.
Silica GelStationary PhaseFor column chromatography.
Ethyl Acetate & HexanesMobile PhaseFor chromatography.

Step-by-Step Methodology

Part A: Acetylation and Bromination

  • Acetylation: Suspend D-xylose (1.0 eq) in anhydrous pyridine at 0°C in a round-bottom flask equipped with a magnetic stirrer. Slowly add acetic anhydride (5.0 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

    • Rationale: Pyridine acts as a catalyst and scavenges the acetic acid byproduct. The excess acetic anhydride ensures complete protection of all hydroxyl groups.

  • Workup 1: Pour the reaction mixture into ice-water and extract with dichloromethane (DCM). Wash the organic layer sequentially with cold 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude per-O-acetylated xylose.

  • Bromination: Dissolve the crude product in a minimal amount of DCM. Add 33% HBr in acetic acid (1.2 eq) and stir at room temperature for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

    • Rationale: HBr in acetic acid facilitates the substitution of the anomeric acetate with bromine, yielding the thermodynamically more stable α-bromide.

Part B: Azidation

  • Workup 2: Once the reaction is complete, dilute with DCM and wash carefully with ice-cold water and saturated aqueous NaHCO₃ until the aqueous layer is neutral or slightly basic. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Do not heat the flask. The resulting crude 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide is used immediately in the next step.

  • SN2 Displacement: Dissolve the crude bromide in anhydrous DMF. Add sodium azide (NaN₃, 1.5 eq) and stir the mixture at room temperature overnight.

    • Rationale: The reaction proceeds via an SN2 mechanism. The azide anion attacks the anomeric carbon from the opposite face of the departing bromide, leading to an inversion of configuration and the formation of the desired β-azide.[12]

  • Final Workup & Purification: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the combined organic layers extensively with water (to remove DMF) and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a 1:4 ethyl acetate/hexanes gradient) to yield pure 2,3,4-tri-O-acetyl-β-D-xylopyranosyl azide as a colorless oil or white solid.

Critical Safety Protocols for Handling Organic Azides

Organic azides are energetic compounds and must be handled with extreme caution.[13] They can be sensitive to heat, shock, friction, and light, and may decompose explosively.[14][15]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves. A blast shield should be used for reactions involving azides, especially during initial setup and workup.[16]

  • Scale: Work on the smallest scale possible. The stability of organic azides generally decreases as the ratio of nitrogen to carbon atoms increases.[13][14]

  • Avoid Metals: Never use metal spatulas to handle solid azides. Use plastic or ceramic spatulas.[16] Heavy metal azides (e.g., copper, lead, silver) are highly explosive and can be formed on contact. Avoid contact with metal pipes or equipment.

  • Solvents: Never use chlorinated solvents like dichloromethane with sodium azide, as this can form highly explosive di- and tri-azidomethane.[15]

  • Purification: Avoid distillation or sublimation. Purification should be limited to extraction, precipitation, or chromatography at ambient temperature.[15][16] Do not concentrate azide solutions to dryness on a rotary evaporator unless the compound is known to be stable.

  • Storage: Store organic azides in a cool, dark place, preferably in a refrigerator and in amber containers.[14]

  • Waste Disposal: Azide waste must be collected in a dedicated, clearly labeled container and should never be mixed with acidic waste.[15]

The Core Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

With the β-D-xylopyranosyl azide in hand, it can be "clicked" onto any terminal alkyne-containing molecule. The most common and reliable protocol involves the in situ generation of the active Cu(I) catalyst from a Cu(II) salt (like CuSO₄) using a reducing agent (like sodium ascorbate).

cluster_0 Pre-Reaction Setup cluster_1 Reaction cluster_2 Monitoring & Workup cluster_3 Final Product Start Start with β-D-Xylopyranosyl Azide and Alkyne Partner Mix Dissolve Azide & Alkyne in t-BuOH/H₂O Start->Mix Add_Cu Add CuSO₄ solution Mix->Add_Cu Add_Asc Add Sodium Ascorbate solution Add_Cu->Add_Asc Stir Stir at Room Temperature Add_Asc->Stir TLC Monitor by TLC Stir->TLC Quench Quench/Extract TLC->Quench Reaction Complete Purify Purify via Chromatography Quench->Purify End Characterize Final Glycosyl Triazole Purify->End

Caption: Experimental workflow for the CuAAC "click" reaction.

Protocol 4.1: Synthesis of a 1-(β-D-Xylopyranosyl)-4-aryl-1,2,3-triazole

Materials & Reagents

Reagent/MaterialPurposeKey Considerations
2,3,4-Tri-O-acetyl-β-D-xylopyranosyl AzideAzide PrecursorSynthesized as per Protocol 2.1.
Terminal Alkyne (e.g., Phenylacetylene)Coupling PartnerEnsure purity.
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)Catalyst PrecursorEasily available and stable Cu(II) source.
Sodium AscorbateReducing AgentFreshly prepared solution is recommended.
tert-Butanol (t-BuOH)Co-solventHelps solubilize organic starting materials.
Deionized WaterSolvent
Ethyl AcetateExtraction Solvent
Saturated NH₄Cl (aq)Workup/QuenchingHelps remove copper salts.

Step-by-Step Methodology

  • Setup: In a vial, dissolve the 2,3,4-tri-O-acetyl-β-D-xylopyranosyl azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and water.

    • Rationale: The t-BuOH/water solvent system is effective for solubilizing both the polar carbohydrate and the often nonpolar alkyne partner.

  • Catalyst Addition: To the stirring solution, add an aqueous solution of CuSO₄·5H₂O (0.05-0.10 eq, 5-10 mol%).

  • Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (0.10-0.20 eq, 10-20 mol%). The reaction mixture may turn cloudy or change color.

    • Rationale: Sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species. An excess is used to maintain the copper in its +1 oxidation state throughout the reaction, as it can be susceptible to oxidation by dissolved oxygen.[8][9]

  • Reaction: Stir the reaction vigorously at room temperature. Monitor its progress by TLC until the starting azide is consumed (typically 4-24 hours).

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with saturated aqueous NH₄Cl (to complex and remove residual copper) and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the protected triazole.

  • Deprotection (Optional): To obtain the final, unprotected xylopyranosyl triazole, dissolve the purified product in anhydrous methanol. Add a catalytic amount of sodium methoxide (NaOMe) and stir at room temperature until deacetylation is complete (monitored by TLC). Neutralize the reaction with an acidic resin (e.g., Amberlite IR120), filter, and concentrate to yield the final product.

cluster_catalyst Catalytic Cycle Azide Glycosyl Azide (R-N3) Cu_Triazolide Copper Triazolide Intermediate Azide->Cu_Triazolide Alkyne Terminal Alkyne (R'-C≡CH) Cu_Acetylide Cu(I)-Acetylide Complex Alkyne->Cu_Acetylide CuI Cu(I) CuI->Cu_Acetylide + Alkyne Cu_Acetylide->Cu_Triazolide + Azide Product 1,4-Triazole Cu_Triazolide->Product + H+ Product->CuI Regenerates Catalyst CuII Cu(II) Source (e.g., CuSO4) Ascorbate Reducing Agent (Sodium Ascorbate) Ascorbate->CuI

Caption: Simplified mechanism of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition.

Characterization of β-Xylopyranosyl Triazoles

Confirmation of the product structure is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Key NMR Signatures

Proton/CarbonExpected ¹H NMR Signal (ppm)Expected ¹³C NMR Signal (ppm)Notes
Triazole H-5 ~7.5 - 8.5 (singlet)~120 - 125A characteristic singlet in the aromatic region, confirming the formation of the 1,4-disubstituted triazole.
Anomeric H-1' ~5.8 - 6.2 (doublet)~85 - 90The large coupling constant (J ≈ 9.0 Hz) is indicative of a trans-diaxial relationship with H-2', confirming the β-anomer.[17]
Triazole C-4 & C-5 N/A~140 - 150 (C-4)The two quaternary carbons of the triazole ring.
Xylose Ring Protons ~3.5 - 5.5~60 - 80Complex multiplet region corresponding to the sugar ring protons.

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound.

Applications and Future Perspectives

The xylopyranosyl triazoles synthesized via these methods are valuable probes and potential therapeutic agents. Their applications span several areas:

  • Antimicrobial and Anticancer Agents: The triazole core is a known pharmacophore, and its conjugation to a xylose moiety can lead to novel compounds with enhanced activity or improved selectivity.[18]

  • Enzyme Inhibitors: C-glycosyl triazoles and related structures have been explored as inhibitors for enzymes like glycogen phosphorylase, a target in type 2 diabetes.[12][19]

  • Bioconjugation: These molecules can be used to label proteins, lipids, or nucleic acids for chemical biology studies, leveraging the biocompatibility of the click reaction.[8][9]

  • Materials Science: Glycosyl triazoles are used to create functional polymers, surfactants, and advanced materials with unique properties.[18][20]

The modularity of the CuAAC reaction means that by simply changing the alkyne partner, vast libraries of xylopyranosyl triazoles can be rapidly generated. This allows for efficient structure-activity relationship (SAR) studies, accelerating the discovery of new lead compounds in drug development.

References

  • Li, Y., Li, G., Wang, J., & Wang, R. (2013). A simple and efficient method for the selective synthesis of bis(1,2,3-triazole)s and 5-alkynyl-1,2,3-triazoles by temperature-controlled copper-catalyzed azide–alkyne cycloaddition. Tetrahedron Letters, 54(33), 4469-4473.
  • Dediu, O. F., Măruțescu, L. G., & Nițulescu, G. M. (2025).
  • Presolski, P. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
  • Capicciotti, C., Le, D., & Wagner, J. (2021). Efficient Synthesis of Azido Sugars using Fluorosulfuryl Azide Diazotransfer Reagent. ChemRxiv.
  • Mizar, P., & Kumar, H. (2014).
  • Kumar, R., & Kumar, S. (2015). Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity. Der Pharma Chemica, 7(10), 232-239.
  • Li, Y., Yang, L., & Li, Y. (2021). Application of triazoles in the structural modification of natural products. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1256-1274.
  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2024). Review on significant monosaccharides-based 1,2,3- triazoles; synthesis and their anticancer activity. Iraqi Journal of Science, 65(1), 223-238.
  • Kumar, A., & Singh, R. (2018). Synthesis of β-d-galactose and α-d-mannose azides.
  • Wang, Y., et al. (2020). Synthesis and Screening of α-Xylosides in Human Glioblastoma Cells. ACS Omega, 5(50), 32545–32555.
  • Mishra, S. K., & Tiwari, V. K. (2016). Triazolyl Glycoconjugates and their Impact in Medicinal Chemistry.
  • Bokor, É., et al. (2022). First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. Molecules, 27(22), 7859.
  • Hadjiloi, T., et al. (2023). Design and Synthesis of 3-(β-d-Glucopyranosyl)-4-amino/4-guanidino Pyrazole Derivatives and Analysis of Their Glycogen Phosphorylase Inhibitory Potential. Molecules, 28(7), 3024.
  • Kowalczyk, R., et al. (2019). Synthesis, Surface Properties and Biocompatibility of 1,2,3-Triazole-containing Alkyl β-D-xylopyranoside Surfactants.
  • ChemistryViews. (2022). Efficient Route to Azide-Containing Sugars. ChemistryViews.
  • University of Pittsburgh. (2013). Safe Handling of Azides. safety.pitt.edu.
  • Cui, Z., et al. (2021). Application of triazoles in the structural modification of natural products. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1256–1274.
  • El-Sayed, M., & Abdel-Megeed, M. F. (2006). Structural Assignments of 1‐(β‐d‐Glucopyranosyl)‐1,2,3‐triazoles by 1H‐ and 13C‐NMR Study.
  • Wittmann, V. (2008). Azides in carbohydrate chemistry. KOPS - University of Konstanz.
  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015.
  • Singh, A., et al. (2024). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry, 17(9), 105995.
  • Kowalczyk, R., et al. (2019). Synthesis, Surface Properties and Biocompatibility of 1,2,3-Triazole-containing Alkyl β-D-xylopyranoside Surfactants. Molecules, 24(17), 3125.
  • University of California, Santa Barbara. (n.d.). Azide Compounds. Environmental Health & Safety.
  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(10), 2043-2053.
  • Bokor, É., et al. (2017). C-Glycosyl 1,2,4-triazoles: Synthesis of the 3-β-D-glucopyranosyl-1,5-disubstituted and 5-β-D-glucopyranosyl-1,3-disubstituted variants.
  • González, J. A., et al. (2015). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 13(28), 7564-7581.
  • Jiang, Y., & Qin, G. (Eds.). (n.d.).
  • University College Dublin. (2018).
  • Drabik, E., et al. (2023). Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides. Molecules, 28(10), 4099.
  • University of California, Berkeley. (n.d.).
  • Hong, V., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation.
  • Al-Masoudi, N. A., et al. (2023). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Series of Bis-1,2,4-Triazoles as Thymidine Phosphorylase Inhibitor. Drug Design, Development and Therapy, 17, 2419–2433.
  • University of Victoria. (2022). Safe Work Procedure: Azides. UVIC.

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Illuminating the Xylosylome: A Guide to In Situ Glycan Imaging with Clickable β-Xylopyranosyl Azide

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: CORE DIRECTIVE - A Bespoke Guide to Visualizing Xylans

Welcome, researchers, to a comprehensive exploration of in situ glycan imaging, a technique that empowers us to visualize the intricate world of xylosylated glycans directly within their native cellular environment. This guide is designed with the discerning scientist in mind, moving beyond rigid protocols to provide a deep, mechanistic understanding of the "why" behind each step. We will delve into the metabolic labeling of xylans using the innovative chemical reporter, β-Xylopyranosyl azide, and its subsequent detection through the power of bioorthogonal "click" chemistry. Our journey will equip you with the knowledge to not only replicate these experiments but to intelligently adapt and troubleshoot them for your specific research questions.

PART 2: SCIENTIFIC INTEGRITY & LOGIC - The E-E-A-T Framework

Expertise & Experience: The Rationale Behind the Reaction

At the heart of this technique lies a two-step strategy: metabolic incorporation of a chemical reporter followed by bioorthogonal ligation.[1]

  • Metabolic Labeling: We begin by introducing a synthetic sugar, β-Xylopyranosyl azide, to living cells. This molecule is cleverly designed to mimic the natural xylose sugar. The cell's own enzymatic machinery recognizes this analog and incorporates it into newly synthesized glycans, a process known as metabolic oligosaccharide engineering.[2][3] This effectively "tags" our glycans of interest with an azide group, a small, biologically inert functional group that will serve as our chemical handle.[2] The use of per-O-acetylated monosaccharides, like Ac-β-Xylopyranosyl azide, enhances cell uptake, with the acetyl groups being removed by cytoplasmic esterases.[4]

  • Bioorthogonal Detection: Once our glycans are tagged, we employ a "click chemistry" reaction to visualize them. This refers to a class of reactions that are highly specific, efficient, and occur without interfering with native biological processes.[4][5] The most common approaches are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][5] In both cases, a fluorescent probe attached to an alkyne group is introduced. This probe "clicks" onto the azide handle on our glycans, forming a stable triazole linkage and rendering the glycans visible under a fluorescence microscope.[6][7]

Figure 1: Conceptual workflow of in situ glycan imaging.

Trustworthiness: Self-Validating Protocols

To ensure the reliability of your results, each experiment should be designed as a self-validating system. This involves meticulous attention to controls and a clear understanding of potential artifacts.

  • Negative Controls: Always include a set of cells that are not treated with β-Xylopyranosyl azide but are subjected to the entire click chemistry and imaging process. This will reveal any non-specific binding of the fluorescent probe or background fluorescence.

  • Positive Controls: If possible, use a cell line known to have high levels of xylosylation to confirm that the labeling and detection are working efficiently.

  • Dose-Response and Time-Course Experiments: The optimal concentration of β-Xylopyranosyl azide and the incubation time can vary between cell types. It is crucial to perform initial experiments to determine the ideal conditions that provide a strong signal without inducing cytotoxicity. Typical concentrations range from 20 to 100 µM.[8]

Authoritative Grounding & Comprehensive References

The protocols and mechanistic explanations provided herein are grounded in established scientific literature. Key concepts such as bioorthogonal chemistry[9][10] and metabolic oligosaccharide engineering[3] have been pioneered by leading researchers in the field. For further reading and a deeper dive into the foundational principles, please refer to the comprehensive reference list at the end of this document.

PART 3: VISUALIZATION & FORMATTING

Data Presentation: A Comparative Overview of Click Chemistry Reactions
FeatureCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None required[11]
Reaction Speed Very fastFast, dependent on the strain of the cyclooctyne[12]
Biocompatibility Copper can be toxic to live cells[6]Excellent, suitable for live-cell imaging[13][14]
Alkyne Probe Terminal alkyneStrained cyclooctyne (e.g., DBCO, BCN)[11]
Typical Application Fixed and permeabilized cellsLive cells and in vivo imaging[13]
Experimental Protocols: A Step-by-Step Guide

Protocol 1: Metabolic Labeling of Adherent Cells

  • Cell Culture: Plate adherent cells on glass coverslips or in imaging-compatible dishes. Allow cells to reach 50-70% confluency.

  • Labeling Medium Preparation: Prepare complete culture medium containing the optimized concentration of Ac-β-Xylopyranosyl azide (typically 50-100 µM).

  • Incubation: Replace the existing medium with the labeling medium and incubate for 24-48 hours under standard cell culture conditions.

  • Washing: Gently wash the cells three times with warm phosphate-buffered saline (PBS) to remove any unincorporated azide sugar.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Fixed Cells

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.2-0.5% Triton X-100 in PBS for 10 minutes.

  • Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. A typical cocktail includes:

    • Fluorescent alkyne probe (e.g., Alexa Fluor 488 alkyne)

    • Copper(II) sulfate (CuSO4)

    • A reducing agent like sodium ascorbate to reduce Cu(II) to the active Cu(I) state.[15] A copper ligand such as THPTA or TBTA can be included to stabilize the Cu(I) and accelerate the reaction.[15][16]

  • Incubation: Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting: Wash the cells thoroughly with PBS, counterstain nuclei with DAPI if desired, and mount the coverslips on microscope slides with an antifade mounting medium.

CuAAC Azide R¹-N₃ Azide on Glycan Product Triazole Linkage R¹-Triazole-R² Azide->Product Alkyne R²-C≡CH Fluorescent Alkyne Probe Alkyne->Product Catalyst Cu(I) Catalyst->Product catalyzes

Figure 2: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

  • Metabolic Labeling: Follow Protocol 1 for metabolic labeling.

  • SPAAC Reaction: After washing, add pre-warmed culture medium containing a fluorescently labeled strained alkyne (e.g., DBCO-Cy5) to the live cells.

  • Incubation: Incubate for 30-60 minutes under standard cell culture conditions.

  • Washing and Imaging: Gently wash the cells with fresh medium and proceed with live-cell imaging using a fluorescence microscope equipped with an environmental chamber.

References

  • Laughlin, S. T., et al. (2006). Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics. Methods in Enzymology, 415, 230-250. [Link]

  • Zeng, Y., et al. (2013). Imaging cell surface glycosylation in vivo using “double click” chemistry. Bioconjugate Chemistry, 24(8), 1355-1364. [Link]

  • Kim, E. J., et al. (2021). Optimization of metabolic labeling for cell tracking. Biomaterials Science, 9(1), 229-239. [Link]

  • Boyce, M., & Bertozzi, C. R. (2011). Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins. Chemical Society Reviews, 40(7), 3747-3762. [Link]

  • Debets, M. F., et al. (2010). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Accounts of Chemical Research, 44(9), 805-815. [Link]

  • AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. [Link]

  • Wu, Z. L., et al. (2018). Imaging specific cellular glycan structures using glycosyltransferases via click chemistry. Glycobiology, 28(10), 779-788. [Link]

  • Prescher, J. A., et al. (2004). Imaging cell surface glycans with bioorthogonal chemical reporters. Journal of the American Chemical Society, 126(47), 15390-15391. [Link]

  • D'Avino, C., et al. (2020). β-Xylopyranosides: synthesis and applications. Molecules, 25(18), 4242. [Link]

  • Nikić, I., & Lemke, E. A. (2013). Live-cell imaging of cellular proteins by a strain-promoted azide-alkyne cycloaddition. Current Protocols in Protein Science, 73, 30.1.1-30.1.14. [Link]

  • Wang, H., et al. (2017). Imaging specific cellular glycan structures using glycosyltransferases via click chemistry. Methods in Molecular Biology, 1599, 145-156. [Link]

  • Bella, M., et al. (2023). Deacetylation of Arabinofuranosylated Xylopyranosyl Residues Related to Plant Xylan: Significant Differences Between Xylan Deacetylases Classified into Various Carbohydrate Esterase Families. ChemBioChem, 24(9), e202200743. [Link]

  • Bird, R. E., & Gildersleeve, J. C. (2021). Bioorthogonal Chemistry and Its Applications. Bioconjugate Chemistry, 32(12), 2457-2479. [Link]

  • Hong, V., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Beatty, K. E., et al. (2010). Live-cell imaging of cellular proteins by a strain-promoted azide-alkyne cycloaddition. ChemBioChem, 11(15), 2092-2095. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Varki, A. (2023). User-friendly bioorthogonal reactions click to explore glycan functions in complex biological systems. The Journal of Clinical Investigation, 133(5), e169408. [Link]

  • CAS. (2021). Bioorthogonal chemistry: exploring the importance of sugars in the cell. [Link]

  • van de Watering, F. C. J., et al. (2022). Strain-Promoted Azide-Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. Bioconjugate Chemistry, 33(1), 122-132. [Link]

  • de Jong, T. R., et al. (2023). A photoaffinity glycan-labeling approach to investigate immunoglobulin glycan-binding partners. Glycobiology, 33(5), 374-385. [Link]

  • Späte, A. K., et al. (2014). Metabolic glycoengineering: exploring glycosylation with bioorthogonal chemistry. Chemical Society Reviews, 43(10), 3467-3491. [Link]

  • Soriano del Amo, D., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Journal of the American Chemical Society, 132(47), 16893-16899. [Link]

  • Li, Y., et al. (2020). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Frontiers in Chemistry, 8, 590. [Link]

  • Oreate AI. (2026). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. [Link]

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Troubleshooting & Optimization

Technical Support Guide: Synthesis of β-D-Xylopyranosyl Azide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

This guide addresses the synthesis of


-D-xylopyranosyl azide , a critical intermediate for "click" chemistry (CuAAC) and glycosyl mimetic development.

The industry-standard protocol utilizes Neighboring Group Participation (NGP) to secure


-selectivity (1,2-trans). The reaction typically involves activating per-acetylated 

-D-xylose with Trimethylsilyl azide (

)
in the presence of a Lewis Acid (e.g.,

or

).

The Critical Challenge: While NGP favors the kinetic


-product, the Anomeric Effect  favors the thermodynamic 

-product. Troubleshooting largely revolves around managing this kinetic vs. thermodynamic equilibrium.
Mechanistic Pathway (Visualization)

The following diagram illustrates the desired pathway (Green) versus the primary failure modes (Red).

G Start Per-acetylated β-D-Xylose Oxo Oxocarbenium Ion Start->Oxo Lewis Acid Activation Diox Dioxolenium Ion (C2-Acetate NGP) Oxo->Diox Fast (NGP) Hydrolysis Hemiacetal (Hydrolysis) Oxo->Hydrolysis Water Contamination BetaAzide β-D-Xylopyranosyl Azide (Target) Diox->BetaAzide TMSN3 attack (Anti-periplanar) BetaAzide->Oxo Reversible Activation AlphaAzide α-D-Xylopyranosyl Azide (Impurity) BetaAzide->AlphaAzide Anomerization (Long rxn time/High T)

Figure 1: Mechanistic pathway showing the role of the dioxolenium intermediate in securing


-selectivity and the risk of anomerization to the 

-isomer.

Troubleshooting: Stereochemical Integrity ( vs )

Issue: The final product contains significant amounts of the


-anomer (visible as a doublet at 

~5.2 ppm,

~4.0 Hz in

NMR), whereas the

-anomer should appear as a doublet at

~4.6 ppm (

~9.0 Hz).
Q1: Why is my -selectivity dropping as the reaction scales up?

Root Cause: Anomerization. The


-azide is the kinetic product formed via the dioxolenium ion. However, the 

-azide is the thermodynamic product due to the anomeric effect (dipole minimization). If the Lewis Acid remains in contact with the product for too long, it re-activates the anomeric center, allowing equilibration to the

-form.

Corrective Actions:

  • Quench Immediately: Do not let the reaction stir "overnight" for convenience. Monitor by TLC every 30 minutes. Once the starting material is consumed, quench immediately with saturated

    
    .
    
  • Temperature Control: Maintain the reaction at

    
     during the addition of the Lewis Acid. Allow warming to Room Temperature (RT) only if conversion is sluggish. High temperatures accelerate anomerization.
    
  • Lewis Acid Choice:

    
     is robust but aggressive. If 
    
    
    
    -formation is persistent, switch to
    
    
    (Trimethylsilyl triflate) at lower temperatures (
    
    
    ), which often provides better kinetic control [1].
Q2: Can I separate the and anomers if a mixture forms?

Technical Insight: Separation is difficult. Both anomers have very similar


 values on silica gel. Recrystallization is often ineffective for xylose derivatives compared to glucose derivatives due to the high flexibility of the xylopyranose ring (lack of C6 hydroxymethyl anchor).

Protocol Adjustment:

  • If

    
    -contamination is <10%, proceed to the next step (e.g., deacetylation). The polarity difference between free hydroxyl 
    
    
    
    azides is often greater than that of the per-acetylated forms, allowing for easier chromatographic separation later.

Troubleshooting: Chemical Purity & Side Reactions[1]

Issue: Low yield or presence of unexpected by-products (glycals or hemiacetals).

Q3: I see a new spot on TLC that is less polar than the product. What is it?

Root Cause: Elimination (Glycal Formation). Strong Lewis acids can cause the elimination of the acetate group at C2 and the proton at C1/C2, forming a double bond (xylal derivative). This is common if the reaction mixture becomes too acidic or hot.

Corrective Actions:

  • Reduce Lewis Acid Equivalents: Use 0.5 – 0.8 equivalents of

    
     relative to the sugar. Excess Lewis acid promotes elimination.
    
  • Concentration: Ensure the reaction is not too dilute; intramolecular NGP requires proximity. Standard concentration is 0.1 M – 0.2 M in dry DCM.

Q4: My product reverts to the reducing sugar (Hemiacetal) upon workup.

Root Cause: Hydrolysis. The intermediate oxocarbenium ion is extremely electrophilic. If the solvent (DCM/Acetonitrile) is not strictly anhydrous, water competes with


 as the nucleophile.

Corrective Actions:

  • Solvent Drying: Distill DCM over

    
     or use a molecular sieve drying column.
    
  • Reagent Quality:

    
     hydrolyzes over time to 
    
    
    
    and hexamethyldisiloxane. Verify the integrity of your
    
    
    source.

Safety Protocol: The "Hidden" Side Reaction

Critical Warning: The synthesis of glycosyl azides involves inherent explosion and toxicity risks.

Q5: What are the specific hazards of using with Lewis Acids?

Hazard: Hydrazoic Acid (


) Generation. 
When 

contacts protic acids or moisture (hydrolysis), it releases

.
  • Toxicity:

    
     is highly toxic (comparable to HCN) and volatile (b.p. 37°C).
    
  • Explosion:

    
     is an explosive gas.
    

Mandatory Safety Controls:

  • Ventilation: All operations must occur in a high-flow fume hood.

  • Waste Disposal: Never pour azide solutions into acid waste. Quench all azide waste with 10% sodium nitrite (

    
    ) and sulfuric acid (controlled nitrosation) or extensive dilution with water before disposal, following local EHS regulations [2].
    
  • C/N Ratio Rule: Ensure the Carbon-to-Nitrogen ratio of your molecule is

    
    . Xylosyl azide (
    
    
    
    ) is borderline/safe, but intermediates with multiple azide groups are high-risk.

Standardized Protocol (Recommended)

Method:


-promoted Azidation of Per-acetylated Xylose.
StepParameterSpecificationRationale
1. Setup AtmosphereArgon/Nitrogen (Balloon)Prevents hydrolysis of oxocarbenium ion.
2. Reactants Substrate1,2,3,4-tetra-O-acetyl-β-D-xylopyranose (1.0 eq)Precursor.
Reagent

(1.2 – 1.5 eq)
Azide source. Excess drives kinetics.
Catalyst

(0.5 – 0.8 eq)
Promotes ionization; sub-stoichiometric to limit anomerization.
3. Condition SolventAnhydrous

(DCM)
Non-participating solvent; good solubility.
4. Procedure Temperature

for addition, then RT
Cold addition prevents exotherm/elimination.
Time2 - 6 HoursStop immediately upon TLC consumption of SM.
5. Workup QuenchSaturated

Neutralizes acid; prevents

accumulation.

References

  • Györgydeák, Z., & Thiem, J. (2025). Synthesis and Transformation of Glycosyl Azides. ResearchGate.

  • University of Pittsburgh. (2013). Safe Handling of Azides. Department of Environmental Health and Safety.

  • Zhang, Z., et al. (2020). Synthesis and Screening of α-Xylosides in Human Glioblastoma Cells. NIH/PubMed Central.

  • Agrahari, A. K., et al. (2021). Cu(I)-Catalyzed Click Chemistry in Glycoscience and Its Application. Chemical Reviews.

Improving the yield of β-Xylopyranosyl azide synthesis

Technical Support Center: -Xylopyranosyl Azide Synthesis

Topic: Yield Optimization & Troubleshooting Guide Lead Scientist: Senior Application Specialist, Carbohydrate Chemistry Division

Core Synthetic Workflow

To diagnose yield issues, we must first establish the standard, high-fidelity protocol. The synthesis typically proceeds via the Koenigs-Knorr methodology or a variation involving Phase Transfer Catalysis (PTC) .

Validated Pathway
  • Peracetylation: D-Xylose

    
     Tetra-O-acetyl-D-xylopyranose.
    
  • Bromination: Conversion to 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl bromide.

  • Azidation: Nucleophilic substitution with Azide source

    
    2,3,4-Tri-O-acetyl-β-D-xylopyranosyl azide .
    
Workflow Diagram (Graphviz)

GXyloseD-XyloseTetraAcTetra-O-acetyl-D-xylopyranoseXylose->TetraAcAc2O, Pyridine(Quant.)Bromideα-D-XylosylBromideTetraAc->BromideHBr/AcOHor PBr3OxacarbeniumOxacarbeniumIntermediate(C2-Ac NGP)Bromide->OxacarbeniumDissociationBetaAzideβ-D-XylosylAzideBromide->BetaAzideSN2 Inversion(NaN3/DMF)Oxacarbenium->BetaAzideBeta-face Attack(NGP Directed)

Figure 1: Synthetic pathway highlighting the critical inversion step from α-bromide to β-azide. The yellow node indicates the reactive halide intermediate; the green node represents the target stable stereoisomer.

Troubleshooting Guide: Yield & Selectivity

This section addresses specific failure modes reported by users.

Issue 1: Low Yield (<50%) in Azidation Step

User Observation: "I am using sodium azide in DMF at room temperature, but conversion is incomplete even after 24 hours."

Root Cause Analysis: While

Optimization Protocol:

  • Switch to Tetrabutylammonium Azide (

    
    ): 
    
    • Why:

      
       is soluble in organic solvents (toluene, DCM, THF), creating a homogeneous phase that drastically increases reaction kinetics.
      
    • Evidence: Increasing

      
       concentration near saturation limits has been shown to drive reactions to near-quantitative yields in similar glycosyl systems [1].
      
  • Phase Transfer Catalysis (PTC):

    • If

      
       is unavailable, add 10 mol% Tetrabutylammonium bromide (TBAB)  to your 
      
      
      /DMF mixture. This shuttles the azide anion into the organic phase, enhancing reactivity.
  • Strict Anhydrous Conditions:

    • Ensure DMF is distilled over

      
       or purchased as "Anhydrous" grade (water <50 ppm). The glycosyl bromide is highly moisture-sensitive.
      
Issue 2: -Anomer Contamination

User Observation: "NMR shows a mixture of



Root Cause Analysis: The synthesis relies on Neighboring Group Participation (NGP) from the C2-acetate group.

  • Mechanism: The C2-acetate attacks the anomeric center from the top face (

    
    -face), forming a transient acetoxonium (dioxolenium) ion. This blocks the top face, forcing the incoming azide to attack from the bottom (
    
    
    -position? Correction: The intermediate blocks the
    
    
    -face, forcing
    
    
    -attack).
  • Correction on Stereochemistry:

    • Starting Material:

      
      -Bromide (axial).
      
    • Pathway A (

      
      ):  Direct backside attack by 
      
      
      
      
      
      
      -Azide (equatorial)
      .
    • Pathway B (

      
       with NGP):  Bromide leaves 
      
      
      Oxacarbenium
      
      
      C2-Acetate participation forms a bridged intermediate (blocking
      
      
      -face)
      
      
      Azide attacks
      
      
      -face
      
      
      
      
      -Azide
      .
  • Failure Mode: If the reaction temperature is too high or a strong Lewis Acid (like excess

    
    ) is used incorrectly, you may promote anomerization of the product after it forms (thermodynamic control vs. kinetic control).
    

Optimization Protocol:

  • Temperature Control: Keep the reaction between 0°C and RT . Do not heat above 40°C, as glycosyl azides can anomerize or decompose.

  • Reagent Choice: Use Sodium Azide (

    
    )  in DMF . This favors the 
    
    
    inversion pathway directly from the
    
    
    -bromide, guaranteeing the
    
    
    -product.
  • Purification: The ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -anomer often crystallizes more readily. Use Ethyl Acetate/Hexane  for recrystallization to enrich the 
    
    
    -isomer [2].
Issue 3: Safety & Stability Concerns

User Observation: "I am scaling up to 10 grams. Are there explosion risks?"

Technical Advisory: YES. Organic azides are potential explosives.[1][2][3][4]

Safety Protocol (Mandatory):

  • The Rule of Six: Ensure the number of carbon atoms (

    
    ) vs. nitrogen atoms (
    
    
    ) follows the safety ratio:
    
    
    .[3]
    • Calculation for Tri-O-acetyl-xylosyl azide (

      
      ):
      
      • 
        , 
        
        
        ,
        
        
        .
      • Ratio:

        
        . Status: Safe  for isolation, but handle with care.
        
  • Solvent Hazard: NEVER use Dichloromethane (DCM) or Chloroform with Sodium Azide.

    • Risk: Formation of Diazidomethane or Triazidomethane , which are extremely volatile and explosive [3].

    • Alternative: Use Ethyl Acetate or Toluene for workups.

Comparative Reagent Data

ParameterMethod A:

/ DMF
Method B:

/ Toluene
Method C:

/ Lewis Acid
Mechanism

Inversion
Homogeneous SubstitutionLewis Acid Activation
Yield (Typical) 65 - 75%85 - 95% [1]60 - 80%
Stereoselectivity High (

-dominant)
High (

-dominant)
Variable (depends on catalyst)
Reaction Time 12 - 24 Hours1 - 4 Hours 2 - 6 Hours
Safety Risk Moderate (Heterogeneous)Low (Homogeneous)High (

evolution risk)
Cost LowHighModerate

Mechanistic Visualization: Stereoselectivity

Understanding the Neighboring Group Participation (NGP) is vital for troubleshooting stereochemical issues.

NGPAlphaBromideα-Bromide Precursor(Axial Halide)OxacarbeniumOxacarbenium IonAlphaBromide->Oxacarbenium-Br⁻BetaAzideβ-Xylosyl Azide(Equatorial Azide)AlphaBromide->BetaAzideDirect SN2 Inversion(Primary Pathway with NaN3)AcetoxoniumAcetoxonium Ion(C2-Ac Bridged Intermediate)Oxacarbenium->AcetoxoniumC2-Acetyl Attack(Blocks α-face)Acetoxonium->BetaAzideN3⁻ Attack(Top/β-face open?) NO: Attack at C1 opens bridge

Figure 2: Stereochemical control mechanisms. While NGP (Yellow) stabilizes the cation, the direct



Frequently Asked Questions (FAQs)

Q: Can I use the chloro-sugar instead of the bromo-sugar? A: Yes, but the chloride is less reactive. You will likely require a catalyst (NaI or TBAI) to generate the iodide in situ (Finkelstein reaction) to drive the substitution.

Q: How do I store the azide? A: Store at -20°C, protected from light. Although the C/N ratio is safe, glycosyl azides can decompose over months at room temperature, releasing

Q: My product is an oil, but the literature says it should be a solid. Why? A: This usually indicates trace solvent impurities or the presence of the



References

  • Facile and Scalable Route to Access Rare Deoxy Amino Sugars for Nonulosonic Acid Aldolase Biosynthesis.Frontiers in Chemistry. (2022).

    
     near saturation limits. 
    
  • Synthesis of 2,3,4-tri-O-acetyl-β-L-xylopyranosyl azide. PrepChem. Protocol detailing crystallization and purification of xylosyl azides.

  • How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. ACS Central Science. (2022). Critical safety data regarding sodium azide and halogenated solvents.

  • Safe Handling of Azides. University of Pittsburgh EHS. Guidelines on the "Rule of Six" and storage.

Technical Support Center: Chemoselectivity & Azide Preservation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level support resource for synthetic chemists and chemical biologists. It prioritizes chemoselectivity—the art of modifying one part of a molecule while leaving the azide (


) intact.

Topic: Preventing Unwanted Reduction of the Azide Group Document ID: AZ-PROTECT-001 Status: Active Audience: Synthetic Chemists, Chemical Biologists, Process Chemists

Core Directive: The Azide Paradox

The azide group is a "spring-loaded" electrophile. It is kinetically stable in many environments (allowing it to exist in biological systems) but thermodynamically unstable. It is prone to reduction by three primary vectors:

  • Catalytic Hydrogenation (via metal surface adsorption).

  • Nucleophilic Attack (via phosphines or thiols).

  • Hydride Transfer (via strong aluminum hydrides).

This guide provides the protocols required to navigate these vectors without detonating or degrading the azide functionality.

Decision Matrix: Selecting the Right Reagent

Before starting your experiment, consult the decision tree below to match your target transformation with an azide-compatible reagent.

AzideCompatibility Start Target Transformation Nitro Reduce Nitro (-NO2) to Amine (-NH2) Start->Nitro Alkyne Reduce Alkyne to Alkene Start->Alkyne Ketone Reduce Ketone/Aldehyde to Alcohol Start->Ketone Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Fe SAFE: Fe / NH4Cl or SnCl2 Nitro->Fe Recommended PdC UNSAFE: Pd/C + H2 (Reduces Azide) Nitro->PdC Avoid Lindlar SAFE: Lindlar Catalyst (Poisoned Pd) Alkyne->Lindlar Cis-Alkene Alkyne->PdC Avoid NaBH4 SAFE: NaBH4 (Avoid LiAlH4) Ketone->NaBH4 Recommended LiAlH4 LiAlH4 Ketone->LiAlH4 Avoid Ligands SAFE: Bulky Phosphines (e.g., XPhos) or NHCs Coupling->Ligands Steric Protection Staudinger UNSAFE: Simple Phosphines (PPh3 reduces Azide) Coupling->Staudinger Side Reaction

Figure 1: Chemoselectivity logic flow for retaining azide functionality during common reductive transformations.

Troubleshooting Guides & Protocols

Module A: Hydrogenation (The "Pd/C" Problem)

Issue: You need to reduce an alkene or alkyne, but standard Palladium on Carbon (Pd/C) with


 rapidly reduces the azide to an amine.

Mechanism of Failure: Azides coordinate strongly to the palladium surface. Once adsorbed, they are hydrogenated to the amine (


) often faster than the alkene is reduced.

Solution: The Poisoned Catalyst Strategy Use a Lindlar Catalyst (Pd/CaCO3 poisoned with lead or quinoline). The "poison" occupies the active sites responsible for high-energy reductions (like azide reduction) while leaving sites available for alkyne semi-hydrogenation.

Protocol: Chemoselective Alkyne Reduction

  • Solvent: Dissolve substrate (1.0 equiv) in Ethyl Acetate or MeOH.

  • Catalyst: Add Lindlar Catalyst (5-10 wt% loading relative to substrate).

  • Additive: Add Quinoline (0.2 - 0.5 equiv) to further suppress over-reduction.

  • Reaction: Stir under a balloon of

    
     (1 atm). Monitor closely by TLC.
    
  • Workup: Filter through Celite immediately upon consumption of starting material.

Expert Tip: If Lindlar fails, consider Diimide reduction (generated in situ from hydrazine/oxidant or sulfonylhydrazides). Diimide reduces C=C bonds via a concerted cyclic mechanism that generally ignores azides.

Module B: Hydride Reductions (NaBH4 vs. LiAlH4)

Issue: You need to reduce a ketone or aldehyde. Can you use standard metal hydrides?

The Rule:

  • Safe: Sodium Borohydride (NaBH4) .[1] The B-H bond is not polarized enough to transfer a hydride to the electron-rich azide terminus under standard conditions (MeOH/EtOH, 0°C to RT).

  • Unsafe: Lithium Aluminum Hydride (LiAlH4) .[1] This is a much harder nucleophile. It will attack the azide, leading to reduction to the amine.[2]

Comparative Data:

ReagentSubstrate ScopeEffect on AzideMechanism
NaBH4 Aldehydes, KetonesInert (Safe) Nucleophilic attack on C=O only.
LiAlH4 Esters, Amides, AcidsReduces to Amine Hydride transfer to terminal N of azide.
DIBAL-H Esters to AldehydesRisk Can reduce azides at higher temps; use -78°C carefully.
Module C: Nitro Group Reduction (The "Fe" Solution)

Issue: You have a molecule with both a Nitro group (


) and an Azide (

). You need to reduce the Nitro group to an Aniline without touching the Azide.

Solution: Avoid catalytic hydrogenation. Use Dissolving Metal Reductions (Electron Transfer).

Protocol: Iron-Mediated Selective Reduction This method relies on single-electron transfer (SET) which is highly favorable for the nitro group but kinetically slow for the azide under these conditions.

  • Setup: Dissolve the nitro-azide substrate (1 mmol) in EtOH (10 mL) and Water (2.5 mL).

  • Reagents: Add Iron powder (Fe, 5 equiv) and Ammonium Chloride (NH4Cl, 5 equiv).

  • Conditions: Heat to reflux (approx. 70-80°C) with vigorous stirring.

  • Monitoring: The reaction usually completes in 1-4 hours. The azide will remain intact.

  • Workup: Filter the hot mixture through Celite (to remove iron oxides). Concentrate the filtrate and extract with EtOAc.

Alternative: Tin(II) Chloride (SnCl2) in EtOH is also effective, but Iron/NH4Cl is generally cleaner and greener.

Module D: The Staudinger Risk (Phosphines)

Issue: You are performing a Pd-catalyzed cross-coupling (Suzuki, Sonogashira) using a phosphine ligand. The phosphine is reacting with your azide.[2][3]

Mechanism of Failure: The Staudinger Reaction.



Upon exposure to water, 

hydrolyzes to

.

Solution: Steric Shielding Standard triphenylphosphine (


) is a nucleophile that attacks the azide. To prevent this, use Bulky Dialkylbiaryl Phosphines  (Buchwald Ligands like XPhos  or SPhos ). The steric bulk prevents the phosphorous from attacking the linear azide group, but still allows it to bind to the Palladium.

Visualizing the Conflict:

Staudinger cluster_0 Pathway A: Unwanted Staudinger cluster_1 Pathway B: Desired Catalysis Azide Azide (R-N3) Staudinger Phosphazide Intermediate Azide->Staudinger Small PR3 (PPh3) Phosphine Phosphine (PR3) Pd Pd-Catalyst Phosphine->Pd Bulky PR3 (XPhos) Amine Amine (R-NH2) (Dead End) Staudinger->Amine + H2O Product Coupled Product (Azide Intact) Pd->Product Catalytic Cycle

Figure 2: Divergent pathways of phosphines in the presence of azides.

Module E: Bio-Orthogonal Stability (The Thiol Trap)

Issue: Your azide-labeled biomolecule is degrading in your storage buffer.

Diagnosis: Check your buffer for DTT (Dithiothreitol) . While azides are "bio-orthogonal," they are not immune to high concentrations of dithiols. DTT can reduce azides to amines via a dithiol-mediated mechanism, especially at pH > 7.5.

Recommendation:

  • Replace DTT with TCEP (Tris(2-carboxyethyl)phosphine) if the pH is acidic (TCEP can also reduce azides at neutral/basic pH, though slower than Staudinger reagents).

  • Best Practice: Use Beta-mercaptoethanol (BME) if a reducing agent is absolutely necessary; monothiols react much slower with azides than dithiols like DTT. Ideally, remove reducing agents from azide storage buffers entirely.

References

  • Lindlar Catalyst & Azides: Corey, E. J., et al. "Stereospecific synthesis of the C-18 juvenile hormone of Cecropia." Journal of the American Chemical Society, 1968. Link (Demonstrates selectivity of poisoned catalysts).

  • Iron/NH4Cl Reduction: Lauwiner, M., et al. "Selective reduction of nitro compounds." Journal of Applied Electrochemistry, 2002.
  • Borohydride Compatibility: Scriven, E. F. V. "Azides: their preparation and synthetic uses."[4][5] Chemical Reviews, 1988. Link (The definitive review on azide stability).

  • Thiol-Mediated Reduction: Handlon, A. L., & Oppenheimer, N. J. "Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications." Pharmaceutical Research, 1988. Link (Critical data on DTT vs. Azide instability).

  • Staudinger Mechanism: Gololobov, Y. G., & Kasukhin, L. F. "Recent advances in the Staudinger reaction." Tetrahedron, 1992. Link

Sources

Validation & Comparative

A Researcher's Guide to the Kinetic Analysis of β-Xylopyranosyl Azide Click Reactions: A Comparative Study

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the fields of glycobiology and bioconjugation, the precise and efficient ligation of molecules is paramount. "Click chemistry," a term coined by K.B. Sharpless, offers a suite of reactions that are rapid, selective, and high-yielding.[1] Among these, the azide-alkyne cycloaddition has emerged as a particularly powerful tool for conjugating biomolecules, including carbohydrates like β-Xylopyranosyl azide. This guide provides an in-depth comparative analysis of the kinetics of the two major modalities of this reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Understanding the kinetic nuances of these reactions is critical for designing experiments, developing novel therapeutics, and creating advanced biomaterials.

The Significance of β-Xylopyranosyl Azide in Glycobiology

d-Xylose is a fundamental component of hemicelluloses, making the β-xylopyranose structure widespread in the plant kingdom.[2] In mammalian systems, xylose plays a crucial role as the initiating sugar in the biosynthesis of glycosaminoglycan (GAG) chains on proteoglycans, molecules involved in a vast array of biological processes. The ability to selectively modify and track xylose-containing structures using click chemistry opens up exciting avenues for studying these processes and developing targeted therapies. The azido group on β-Xylopyranosyl azide serves as a versatile chemical handle, allowing for its conjugation to a wide variety of alkyne-containing molecules.

Comparative Kinetic Analysis: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC for conjugating β-Xylopyranosyl azide hinges on a trade-off between reaction speed and biocompatibility. This section provides a detailed comparison of their kinetic profiles, supported by available experimental data for related glycosyl azides.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is renowned for its exceptional speed, with second-order rate constants typically in the range of 10 to 10,000 M⁻¹s⁻¹.[3] This rapid ligation is made possible by the copper(I) catalyst, which dramatically accelerates the reaction between a terminal alkyne and an azide.[4]

Mechanism and Causality: The copper(I) catalyst coordinates to the terminal alkyne, lowering the activation energy of the cycloaddition. This catalytic cycle results in the exclusive formation of the 1,4-regioisomer of the triazole product. The reaction is generally insensitive to the solvent and can be performed in aqueous environments, a significant advantage for biological applications.

Kinetic Profile: While specific kinetic data for β-Xylopyranosyl azide in CuAAC reactions is not extensively published, studies on other glycosyl azides, such as α- and β-D-glucopyranosyl azides, have demonstrated the high efficiency of this reaction.[1] The steric and electronic properties of the sugar moiety can influence the reaction rate, but generally, CuAAC reactions with glycosyl azides are completed rapidly, often within minutes to a few hours at room temperature.

Advantages:

  • High Reaction Rates: Enables rapid conjugation, ideal for applications requiring fast kinetics.

  • High Yields: Typically proceeds to completion with high conversion rates.

  • Regioselectivity: Exclusively forms the 1,4-disubstituted triazole.

Limitations:

  • Cytotoxicity of Copper: The copper catalyst can be toxic to living cells, limiting its in vivo applications.[5] Efforts to mitigate this include the use of copper-chelating ligands.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC offers a bioorthogonal alternative to CuAAC by eliminating the need for a cytotoxic copper catalyst.[6] This is achieved by using a strained cyclooctyne, where the ring strain provides the driving force for the reaction with an azide.

Mechanism and Causality: The high ring strain of cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), significantly lowers the activation energy of the cycloaddition reaction. This allows the reaction to proceed efficiently at physiological temperatures without a catalyst.

Advantages:

  • Biocompatibility: The absence of a copper catalyst makes it ideal for in vivo and live-cell imaging applications.

  • High Selectivity: The azide and cyclooctyne groups are bioorthogonal and do not react with other functional groups in biological systems.

Limitations:

  • Slower Reaction Rates: Generally slower than CuAAC, which may be a limitation for applications requiring very fast kinetics.

  • Hydrophobicity of Cyclooctynes: Some cyclooctynes have poor aqueous solubility, which can affect reaction efficiency in biological media.

Quantitative Data Summary

The following table summarizes the reported second-order rate constants for relevant azide-alkyne cycloaddition reactions. While specific data for β-Xylopyranosyl azide is limited, the provided data for analogous systems offers a valuable benchmark for comparison.

Reaction TypeAzide ReactantAlkyne ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
CuAACGeneralTerminal Alkyne10 - 10,000[3]
SPAACBenzyl AzideCyclooctyne0.0012[7]
SPAACBenzyl AzideDifluorinated Cyclooctyne (DIFO)0.076[7]
SPAACBenzyl AzideBicyclo[6.1.0]nonyne (BCN)0.14[7]
SPAACBenzyl AzideDibenzocyclooctyne (DIBO)0.17[7]
SPAACBenzyl Azide3,3,6,6-Tetramethylthiacycloheptyne (TMTH)4.0[6]

Experimental Protocols

To facilitate the kinetic analysis of β-Xylopyranosyl azide click reactions in your own laboratory, we provide the following detailed, step-by-step methodologies.

Synthesis of 2,3,4-Tri-O-acetyl-β-D-xylopyranosyl azide

For kinetic studies, it is often advantageous to use a protected form of the sugar to improve solubility in organic solvents used for analysis. The acetylated form, 2,3,4-Tri-O-acetyl-β-D-xylopyranosyl azide, is a common starting material.[2][8][9]

Materials:

  • D-Xylose

  • Acetic anhydride

  • Sodium acetate

  • Sodium azide

  • Appropriate solvents (e.g., DMF, water) and purification reagents.

Procedure (adapted from a similar synthesis[10]):

  • Acetylation of D-Xylose: Dissolve D-xylose and a catalytic amount of sodium acetate in acetic anhydride. Heat the mixture to reflux for several hours.

  • Work-up: After cooling, pour the reaction mixture over ice. Extract the acetylated xylose into an organic solvent.

  • Azidation: Dissolve the acetylated xylose in a suitable solvent like DMF. Add sodium azide and heat the reaction mixture.

  • Purification: Monitor the reaction by TLC. Upon completion, perform an appropriate work-up and purify the product by column chromatography to obtain 2,3,4-Tri-O-acetyl-β-D-xylopyranosyl azide.

General Protocol for Kinetic Analysis by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful technique for monitoring the progress of a reaction in real-time by observing the disappearance of reactant signals and the appearance of product signals.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_azide Prepare stock solution of β-Xylopyranosyl azide mix Mix reactants in NMR tube with solvent prep_azide->mix prep_alkyne Prepare stock solution of alkyne prep_alkyne->mix prep_catalyst Prepare stock solution of Cu(I) catalyst (for CuAAC) prep_catalyst->mix prep_internal_std Prepare stock solution of internal standard prep_internal_std->mix nmr_setup Place in NMR spectrometer and acquire initial spectrum (t=0) mix->nmr_setup nmr_monitor Acquire spectra at regular time intervals nmr_setup->nmr_monitor integrate Integrate characteristic peaks of reactant and product nmr_monitor->integrate plot Plot concentration vs. time integrate->plot calculate Calculate second-order rate constant (k₂) plot->calculate

Caption: Workflow for kinetic analysis of click reactions by ¹H NMR.

Detailed Protocol:

  • Preparation: Prepare stock solutions of 2,3,4-Tri-O-acetyl-β-D-xylopyranosyl azide, the desired alkyne (e.g., a terminal alkyne for CuAAC or a cyclooctyne for SPAAC), and a non-reactive internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For CuAAC, prepare a stock solution of the copper(I) catalyst (e.g., CuI or a pre-formed complex).

  • Reaction Initiation: In an NMR tube, combine the stock solutions of the azide, alkyne, and internal standard. For CuAAC, add the copper catalyst solution. For SPAAC, the reaction will initiate upon mixing the azide and cyclooctyne.

  • NMR Data Acquisition: Immediately place the NMR tube in the spectrometer and acquire the first ¹H NMR spectrum (t=0). Continue to acquire spectra at regular time intervals. The frequency of data acquisition will depend on the reaction rate.

  • Data Analysis:

    • Identify characteristic peaks for the azide reactant and the triazole product that are well-resolved from other signals.

    • Integrate the area of these peaks relative to the internal standard at each time point.

    • Convert the integral values to concentrations.

    • Plot the concentration of the reactant or product versus time.

    • From the kinetic data, determine the second-order rate constant (k₂) using appropriate integrated rate laws.

Logical Relationships and Mechanistic Insights

The choice of click reaction methodology has a direct impact on the experimental design and potential applications. The following diagram illustrates the decision-making process based on the desired experimental outcome.

G cluster_criteris Key Considerations cluster_methods Choice of Method start Need to conjugate β-Xylopyranosyl azide in_vivo In vivo or live cell application? start->in_vivo speed Is rapid kinetics critical? start->speed spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in_vivo->spaac Yes cuaac Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in_vivo->cuaac No speed->spaac No speed->cuaac Yes outcome_bio outcome_bio spaac->outcome_bio Outcome: Biocompatible conjugation outcome_fast outcome_fast cuaac->outcome_fast Outcome: Rapid conjugation

Caption: Decision tree for selecting a click chemistry method.

Conclusion

The kinetic analysis of β-Xylopyranosyl azide click reactions reveals a fascinating interplay between reaction mechanism, catalyst presence, and substrate structure. For applications demanding the utmost speed, CuAAC remains the gold standard, albeit with considerations for copper toxicity. For in vivo and other biological applications where biocompatibility is non-negotiable, SPAAC provides an elegant and effective solution, with the reaction rate being tunable through the choice of cyclooctyne. This guide provides the foundational knowledge and practical protocols for researchers to embark on their own kinetic studies, enabling them to make informed decisions in the design of novel glycoconjugates for a wide range of applications in research and drug development.

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 50(41), 9885-9889. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). From mechanism to applications: recent advances in strain-promoted azide-alkyne cycloaddition. Accounts of chemical research, 44(9), 666-676. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Culver, S., & Rhoad, J. S. (2025). Acetyl α-d-2,3,4-triacetyllyxopyranoside. IUCrData, 10(1). [Link]

  • Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click chemistry for assembling and interrogating biological systems. Chemistry & biology, 17(3), 235-245. [Link]

  • Amiri, A., Abedanzadeh, S., Khodabandehloo, M. H., Shaabani, A., & Moosavi-Movahedi, A. A. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications, 100. [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3+ 2] azide− alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046-15047. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • The Nobel Prize in Chemistry 2022. (2022). Scientific Background on the Nobel Prize in Chemistry 2022: Click chemistry and bioorthogonal chemistry. [Link]

  • Kim, H. J., & Lee, Y. S. (2015). Click reaction: an applicable radiolabeling method for molecular imaging. Journal of Nuclear Medicine, 56(8), 1145-1147. [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230. [Link]

  • D-Xylose. (n.d.). In Wikipedia. Retrieved January 29, 2026, from [Link]

Sources

A Comparative Guide to the Efficacy of β-Xylopyranosyl Azide in Live-Cell Imaging of Glycosaminoglycans

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of glycobiology, the ability to visualize glycosaminoglycans (GAGs) in living cells is paramount to understanding their roles in cell signaling, development, and disease. This guide provides an in-depth technical comparison of β-Xylopyranosyl azide as a tool for live-cell GAG imaging, critically evaluating its performance against alternative methods and providing the experimental framework necessary for its successful implementation.

Introduction: The Challenge of Visualizing a Dynamic Glycocalyx

The cell surface is adorned with a dense and complex layer of glycans, collectively known as the glycocalyx. Among these, proteoglycans, with their long, linear GAG chains—such as heparan sulfate (HS) and chondroitin sulfate (CS)—are key players in a myriad of biological processes.[1] Visualizing the synthesis and trafficking of these molecules in real-time, however, presents a significant challenge due to their dynamic nature and the lack of genetically encodable reporters.

Metabolic glycoengineering, coupled with bioorthogonal chemistry, has emerged as a powerful strategy to overcome this hurdle.[2] This two-step process involves introducing a chemically modified monosaccharide bearing a bioorthogonal handle (e.g., an azide) into cellular metabolic pathways.[3][4] This handle is then selectively reacted with a complementary probe (e.g., an alkyne-functionalized fluorophore) in a "click" reaction, allowing for fluorescent labeling and imaging.[4]

This guide focuses on a specific and potent tool in this arena: β-Xylopyranosyl azide. We will explore its unique mechanism of action, compare its efficacy to other metabolic labeling strategies, and provide detailed protocols to empower your research.

The Priming Advantage: Mechanism of β-Xylopyranosyl Azide

Unlike metabolic precursors that are incorporated into the natural biosynthetic pathway of GAGs, β-xylosides act as primers. The biosynthesis of HS and CS/DS is initiated by the xylosylation of a serine residue on a core protein.[5] Exogenously supplied β-xylosides with a hydrophobic aglycone can permeate the cell membrane and directly intercept this pathway, serving as an artificial acceptor for GAG chain elongation.[6] This process effectively "primes" the synthesis of new GAG chains that are not attached to a core protein and are typically secreted into the extracellular matrix.[7][8]

By functionalizing the xyloside with an azide group, we create a powerful probe, β-Xylopyranosyl azide. This molecule enters the cell, initiates the synthesis of new GAG chains, and simultaneously embeds a bioorthogonal handle into these nascent glycans. These azide-tagged GAGs can then be visualized through a bioorthogonal reaction with a fluorescently-labeled alkyne.

GAG_Priming cluster_Cell Live Cell cluster_Golgi Golgi Apparatus Xyl_azide β-Xylopyranosyl Azide GAG_synthesis GAG Chain Elongation Xyl_azide->GAG_synthesis Primes Azide_GAG Azide-tagged Secreted GAG GAG_synthesis->Azide_GAG Labeled_GAG Fluorescently Labeled GAG Azide_GAG->Labeled_GAG Click Chemistry Fluor_alkyne Fluorescent Alkyne Probe Fluor_alkyne->Labeled_GAG

Caption: Workflow of GAG labeling using β-Xylopyranosyl azide.

Comparative Analysis: β-Xylopyranosyl Azide vs. Alternative Probes

The choice of a labeling strategy depends on the specific biological question. Here, we compare β-Xylopyranosyl azide with other common methods for live-cell GAG imaging.

Featureβ-Xylopyranosyl AzidePeracetylated Azido Sugars (e.g., Ac4GlcNAz, Ac4GalNAz)Fluorescently Labeled Lectins
Mechanism Primes new GAG synthesis, incorporating an azide at the reducing end.[7][8]Enters the hexosamine salvage pathway to be incorporated throughout the GAG chain.[9]Binds to specific glycan structures on existing GAGs.
Specificity Labels newly synthesized, xyloside-primed GAGs. Can provide insights into GAG biosynthesis rates.Labels a broader range of glycans containing GlcNAc/GalNAc, including N-glycans and O-glycans, not just GAGs.[2]Specificity is dependent on the lectin used. May not distinguish between different types of glycans containing the same terminal sugar.
Labeling Efficiency Dependent on the efficiency of GAG priming, which can be cell-type specific and influenced by the aglycone structure.[10]Can be highly efficient but is also cell-type dependent and can be influenced by metabolic flux.[11] Ac4GalNAz can be more robust for O-GlcNAc labeling.[9]Dependent on the abundance and accessibility of the target glycan epitope on the cell surface.
Potential for Artifacts Can alter the normal GAG biosynthesis by competing with endogenous proteoglycan production.[12] May induce changes in GAG structure and sulfation patterns.Can have off-target effects and the peracetylation can lead to non-specific protein labeling.[11] High concentrations can be cytotoxic.[11]Can cause cross-linking of surface receptors, leading to altered cell signaling and internalization.
Temporal Resolution Excellent for tracking the synthesis of new GAGs over time (pulse-chase experiments).Good for tracking overall glycan synthesis.Primarily provides a snapshot of the existing glycan landscape at a given time.
Ease of Use Requires a two-step labeling process (incubation with the azide, then reaction with the fluorescent probe).Also a two-step process.A simpler one-step staining procedure.

Expert Insight: The "priming" mechanism of β-Xylopyranosyl azide is both its greatest strength and a key consideration. It offers a unique window into the dynamics of de novo GAG synthesis. However, researchers must be cognizant that this method introduces a pharmacological perturbation. In contrast, metabolic precursors like Ac4GlcNAz integrate more broadly into glycan biosynthesis, which can be an advantage for studying overall glycan dynamics but a disadvantage if specificity for GAGs is required.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with built-in controls to ensure scientific rigor.

Metabolic Labeling of Live Cells with β-Xylopyranosyl Azide

This protocol is based on the successful application of azide-functionalized xylosides for GAG labeling in cell lines such as A549.[7][8]

Materials:

  • β-Xylopyranosyl azide (or a derivative like XylNapN3)

  • Cell culture medium appropriate for your cell line

  • Fluorescently labeled alkyne (e.g., DBCO-Fluor 488)

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging medium

Procedure:

  • Cell Seeding: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Preparation of Labeling Medium: Prepare a stock solution of β-Xylopyranosyl azide in a suitable solvent (e.g., DMSO). Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. A concentration range of 50-100 µM is a good starting point.

  • Metabolic Labeling: Remove the existing medium from the cells and replace it with the labeling medium. Incubate the cells for 24-48 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically for your cell line and experimental goals.

    • Causality Check: The incubation time allows for the cellular uptake of the xyloside and its use as a primer for GAG chain synthesis and secretion.

  • Control Groups:

    • Negative Control 1 (No Azide): Incubate a separate set of cells with medium containing the vehicle (e.g., DMSO) only.

    • Negative Control 2 (Unmodified Xyloside): If available, incubate another set of cells with a non-azide-functionalized version of the xyloside to assess any phenotypic changes induced by GAG priming itself.

  • Washing: After incubation, gently wash the cells three times with pre-warmed PBS to remove any unincorporated β-Xylopyranosyl azide.

Copper-Free Click Chemistry for Fluorescence Imaging

Copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), is recommended for live-cell imaging to avoid copper-induced cytotoxicity.[6]

SPAAC_Reaction cluster_Reactants Reactants Azide Azide-tagged GAG R-N=N⁺=N⁻ Product Labeled GAG Stable Triazole Linkage Azide->Product SPAAC DBCO DBCO-Fluorophore Strained Alkyne DBCO->Product

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Procedure:

  • Preparation of Staining Solution: Dilute the fluorescently labeled alkyne (e.g., DBCO-Fluor 488) in live-cell imaging medium to a final concentration of 10-20 µM.

  • Labeling Reaction: Add the staining solution to the washed cells from step 4.1.5. Incubate for 30-60 minutes at 37°C, protected from light.

    • Rationale: The strained ring of the DBCO moiety reacts specifically and efficiently with the azide group on the newly synthesized GAGs without the need for a copper catalyst.[6]

  • Washing: Gently wash the cells three to five times with live-cell imaging medium to remove the excess fluorescent probe.

  • Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Self-Validation:

  • Cells from the "No Azide" control group, when subjected to the same click chemistry procedure, should show minimal to no fluorescence, confirming the specificity of the azide-alkyne reaction.

  • The fluorescence signal should be localized to the cell periphery and the extracellular space, consistent with the secretion of primed GAG chains.

Potential Pitfalls and Considerations

  • Cytotoxicity: While generally well-tolerated at appropriate concentrations, it is crucial to perform a dose-response curve and assess cell viability (e.g., using a live/dead stain) when first using β-Xylopyranosyl azide on a new cell line. Some xylosides have been shown to have cytotoxic effects at higher concentrations.[1]

  • Off-Target Effects: Be aware that priming GAG synthesis with xylosides can alter the cellular glycome and may have downstream effects on cell signaling.[12] The inclusion of appropriate controls is essential to dissect these effects.

  • Choice of Aglycone: The hydrophobic aglycone portion of the xyloside can significantly influence its uptake, GAG priming efficiency, and the type of GAG chains produced.[10] For instance, naphthyl-based xylosides have been shown to be effective primers.[7][8]

Conclusion: A Powerful Tool for Dynamic Glycan Imaging

β-Xylopyranosyl azide offers a unique and powerful approach for the live-cell imaging of newly synthesized glycosaminoglycans. Its priming mechanism provides a direct window into the dynamics of GAG biosynthesis, a feature not readily accessible with other metabolic labeling techniques. While careful consideration of its potential to perturb endogenous GAG synthesis is necessary, the use of appropriate controls allows for the robust and insightful application of this tool. By combining the principles of metabolic priming with the precision of bioorthogonal chemistry, β-Xylopyranosyl azide stands as an invaluable resource for researchers seeking to unravel the complex roles of GAGs in health and disease.

References

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  • Persson, A., et al. (2021). Azide-Functionalized Naphthoxyloside as a Tool for Glycosaminoglycan Investigations. Bioconjugate Chemistry, 32(11), 2417-2426. [Link]

  • Kayser, K., et al. (2021). Fluorescently labeled xylosides offer insight into the biosynthetic pathways of glycosaminoglycans. RSC Advances, 11(60), 38165-38172. [Link]

  • Persson, A., et al. (2021). Azide-Functionalized Naphthoxyloside as a Tool for Glycosaminoglycan Investigations. National Center for Biotechnology Information. [Link]

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  • Chua, J. S., et al. (2012). RGD-Xyloside Conjugates Prime Glycosaminoglycans. ACS Medicinal Chemistry Letters, 3(10), 826-831. [Link]

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  • Persson, A., et al. (2018). Fine-tuning the Structure of Glycosaminoglycans in Living Cells Using Xylosides. Glycobiology, 28(7), 499-511. [Link]

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  • Kuberan, B., et al. (2011). Investigating the Elusive Mechanism of Glycosaminoglycan Biosynthesis. Journal of Biological Chemistry, 286(20), 17945-17954. [Link]

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  • Willems, L. I., et al. (2021). 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase. ACS Chemical Biology, 16(12), 2826-2835. [Link]

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A Senior Application Scientist's Guide to NMR Spectroscopy for the Structural Elucidation of Triazole Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Triazole Conundrum in Modern Chemistry

The 1,2,3-triazole moiety has become a cornerstone of modern medicinal chemistry, materials science, and chemical biology, largely due to the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the flagship reaction of "click chemistry".[1][2] This reaction's efficiency, substrate tolerance, and biocompatibility have made the triazole ring a ubiquitous linker and pharmacophore.[1][3] Similarly, 1,2,4-triazoles are prevalent scaffolds in a vast number of approved pharmaceuticals.[4][5][6]

However, the synthesis of substituted triazoles, particularly 1,2,3-triazoles, can yield different regioisomers—most commonly the 1,4- and 1,5-disubstituted products. Distinguishing between these isomers is not an academic exercise; it is a critical step in drug development and materials design, as the regiochemistry profoundly impacts the molecule's three-dimensional structure, binding properties, and biological activity. While methods like X-ray crystallography provide definitive solid-state structures, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous, in-solution structural determination.

This guide provides an in-depth comparison of NMR techniques for the structural elucidation of triazole products. We will move beyond simply listing methods to explain the causality behind experimental choices, empowering researchers to confidently and efficiently characterize their synthesized molecules.

The Foundational Toolkit: 1D NMR Spectroscopy (¹H and ¹³C)

The initial characterization of any newly synthesized triazole derivative begins with one-dimensional ¹H and ¹³C NMR spectroscopy. These experiments are fast, sensitive, and provide the first crucial clues to the product's identity.

¹H NMR: The First Look

The proton spectrum is the initial checkpoint. For a typical 1,4-disubstituted 1,2,3-triazole, the most diagnostic signal is the triazole proton (H5), which appears as a sharp singlet. Its chemical shift is highly dependent on the electronic nature of the substituents at the N1 and C4 positions but generally falls within the range of 7.5–8.8 ppm .[7] The presence of this isolated singlet in the aromatic region is a strong indicator of a 1,4-disubstituted triazole ring. In contrast, the H5 proton of a 1,5-disubstituted isomer is often found in a slightly different region and its definitive assignment requires more advanced techniques.

¹³C NMR: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information about the triazole core. The two carbon atoms of the 1,2,3-triazole ring, C4 and C5, have characteristic chemical shifts. For 1,4-disubstituted triazoles, the C4 (substituted) and C5 (protonated) carbons typically resonate in the ranges of 139–149 ppm and 122–128 ppm , respectively.[7][8] While these ranges are informative, they can overlap with other aromatic signals and are not, by themselves, sufficient to definitively distinguish between isomers.

The Workflow for Unambiguous Isomer Determination

A systematic approach using 2D NMR is essential for irrefutable structural assignment. The following workflow leverages a series of experiments, each providing a unique piece of the structural puzzle.

G cluster_1d 1. Initial 1D NMR Analysis cluster_2d 2. 2D NMR for Connectivity cluster_adv 3. Advanced/Confirmatory cluster_conclusion 4. Final Structure a Acquire ¹H NMR b Acquire ¹³C NMR c HSQC: Link Protons to Carbons b->c Assign protonated carbons d HMBC: Establish Long-Range (2-3 Bond) Connectivity c->d c->d Use direct attachments as starting points e NOESY/ROESY: Confirm Through-Space Proximity d->e d->e Corroborate HMBC findings f ¹H-¹⁵N HMBC: Directly Probe Nitrogen Environment (Optional) d->f For complex cases g Unambiguous Structural Elucidation d->g Key for isomer differentiation

Caption: A logical workflow for triazole structural elucidation using NMR.

The Power of 2D NMR: Establishing Connectivity

While 1D NMR provides a list of signals, 2D NMR reveals how they are connected, which is the key to distinguishing isomers.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment is the essential first step in 2D analysis.[9] It creates a 2D map correlating each proton signal with the carbon signal of the atom it is directly attached to. For a 1,4-disubstituted triazole, this experiment will show a clear correlation cross-peak between the triazole proton singlet (H5) and its corresponding carbon (C5). This definitively assigns both the ¹H and ¹³C signals for the C5-H5 unit, providing a crucial anchor point for further analysis.

Heteronuclear Multiple Bond Correlation (HMBC): The Decisive Experiment

The HMBC experiment is the most powerful tool for distinguishing triazole regioisomers. Unlike HSQC, which shows direct one-bond correlations, HMBC reveals correlations between protons and carbons that are two or three bonds away. It is these long-range correlations that trace the molecular framework and expose the isomeric identity.[10][11]

The Causality: The choice of HMBC is deliberate because the key structural difference between a 1,4- and 1,5-isomer lies in the connectivity of the substituents relative to the C5-H5 unit.

  • For a 1,4-disubstituted isomer: We expect to see a ³J correlation from the triazole H5 proton to the quaternary carbon of the substituent at the C4 position. Crucially, we will also see correlations from the protons on the substituent at the N1 position (e.g., the α-CH₂) to both triazole carbons, C4 and C5.

  • For a 1,5-disubstituted isomer: The pattern is distinctly different. The triazole H4 proton will show a correlation to the substituent carbon at C5. The protons on the N1-substituent will show a strong correlation to the C5 carbon but not to the C4 carbon.

This differential connectivity provides an irrefutable spectroscopic proof of the substitution pattern.

Caption: Key distinguishing HMBC correlations for 1,4- vs. 1,5-isomers.

Nuclear Overhauser Effect (NOESY/ROESY): Through-Space Confirmation

While HMBC confirms through-bond connectivity, NOESY and ROESY experiments reveal through-space proximity (typically < 5 Å).[12] These are particularly useful for confirming assignments in sterically crowded molecules or for probing the molecule's preferred conformation. For triazoles, a NOESY/ROESY experiment can show a correlation between the triazole proton (H5) and the protons of the nearest substituent. This provides a complementary layer of evidence to support the structure derived from HMBC data.[13] For medium-sized molecules where the NOE may be close to zero, ROESY is the preferred experiment as the ROE is always positive.[12]

Advanced Methods: ¹⁵N NMR for Ultimate Confidence

For particularly challenging structures or when the proton/carbon signals are ambiguous, directly observing the triazole nitrogen atoms via ¹⁵N NMR is a powerful strategy. Nitrogen is the defining heteroatom of the triazole ring, and each nitrogen has a distinct electronic environment depending on the substitution pattern.

The low natural abundance (0.37%) and lower gyromagnetic ratio of ¹⁵N make direct detection insensitive. However, inverse-detected experiments like the ¹H-¹⁵N HMBC are highly effective.[14] This experiment correlates protons to nitrogen atoms over 2-3 bonds. It allows for the unambiguous assignment of all nitrogen atoms in the ring, providing definitive proof of structure. For example, in a 1,4-disubstituted triazole, the protons of the N1-substituent will show a clear correlation to the N1 signal, while the H5 proton will show correlations to N1 and N2 (or N3, depending on tautomeric form). This technique is exceptionally powerful for distinguishing not only 1,4- vs 1,5-isomers but also N1- vs N2-substituted triazoles.[14]

Comparative Data Summary

The table below summarizes the key diagnostic NMR features for distinguishing 1,4- and 1,5-disubstituted 1,2,3-triazoles.

Feature1,4-Disubstituted Isomer1,5-Disubstituted IsomerRationale
¹H Signal Singlet (H5)Singlet (H4)Proton on the triazole ring.
¹H Shift ~7.5 - 8.8 ppm[7]Typically slightly different, dependent on substituents.Electronic environment differs.
¹³C Shifts C4: ~139-149 ppmC5: ~122-128 ppm[7]C4: ProtonatedC5: SubstitutedPosition of the substituent dictates the chemical shift.
Key HMBC α-H of N1-substituent correlates to both C4 and C5 .α-H of N1-substituent correlates to C5 only .This is the definitive connectivity proof.
Key NOESY H5 shows proximity to C4-substituent.H4 shows proximity to N1-substituent.Confirms spatial arrangement.
¹H-¹⁵N HMBC H5 correlates to N1 and N2/N3.H4 correlates to N3.Directly probes the nitrogen backbone.

Alternative Methodologies: A Brief Comparison

MethodAdvantagesDisadvantages
NMR Spectroscopy Unambiguous in-solution structure, conformational data, non-destructive.Requires soluble sample, can be less sensitive for very small quantities.
X-Ray Crystallography Provides absolute, definitive solid-state structure.Requires a suitable single crystal, structure may differ from solution state.
Mass Spectrometry Excellent for confirming molecular weight and formula.[15]Does not distinguish between isomers (which have the same mass).
IR Spectroscopy Good for identifying functional groups.[15][16]Does not provide detailed connectivity information for the core scaffold.

Experimental Protocols

Protocol 1: Standard 2D NMR Analysis (HSQC/HMBC)
  • Sample Preparation: Dissolve 5-10 mg of the purified triazole product in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to determine appropriate spectral widths and signal-to-noise.

  • HSQC Acquisition: Use a standard gradient-selected HSQC pulse program (e.g., hsqcedetgpsp). Set the ¹J(CH) coupling constant to an average value of 145 Hz. Acquire sufficient scans to achieve good signal-to-noise for all relevant signals.

  • HMBC Acquisition: Use a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf). Optimize the long-range coupling delay for an average ⁿJ(CH) of 8 Hz. This value is a good compromise for observing both ²J and ³J correlations.

  • Data Processing & Analysis: Process the 2D data with appropriate window functions. Analyze the HMBC spectrum to identify the key correlations from substituent protons to the triazole carbons (C4, C5) as outlined in the guide.

Protocol 2: Confirmatory ¹H-¹⁵N HMBC Analysis
  • Sample Preparation: Due to the lower sensitivity of ¹⁵N, a more concentrated sample is recommended (15-25 mg in 0.6 mL of solvent).

  • Acquisition: Use a standard ¹H-¹⁵N HMBC pulse program. The long-range coupling delay should be optimized for an average ⁿJ(NH) of 4-6 Hz. The ¹⁵N spectral width should be set to cover the expected range for triazole nitrogens (~ -70 to -210 ppm relative to liquid NH₃).

  • Analysis: Identify correlations between the triazole proton (H4/H5) and the ring nitrogens, and between the N1-substituent protons and N1, to confirm the isomeric structure.[14]

Conclusion

The structural elucidation of triazole products is a critical task that demands a rigorous and systematic analytical approach. While 1D NMR provides initial clues, it is the strategic application of 2D NMR techniques—primarily HSQC and HMBC—that delivers unambiguous structural proof. The HMBC experiment, in particular, serves as the definitive tool for distinguishing between crucial regioisomers like the 1,4- and 1,5-disubstituted 1,2,3-triazoles by mapping the long-range heteronuclear connectivity. For complex cases, advanced techniques such as ¹H-¹⁵N HMBC offer an unparalleled level of certainty by directly probing the nitrogen framework. By understanding the causality behind each experiment in the workflow, researchers can confidently elucidate the structures of their triazole products, ensuring the integrity and validity of their subsequent research in drug discovery and materials science.

References

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A Senior Application Scientist's Guide to Alternatives for Glycan Engineering: Moving Beyond β-Xylopyranosyl Azide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power and Pitfalls of Priming Glycosaminoglycan Synthesis

In the intricate world of glycobiology, glycosaminoglycans (GAGs) stand out as critical regulators of countless physiological and pathological processes, from cell signaling and tissue development to cancer progression and viral entry. These long, linear polysaccharides are typically attached to core proteins to form proteoglycans (PGs). The synthesis of GAG chains is a non-template-driven process initiated by the xylosylation of a serine residue on the core protein, followed by the sequential addition of sugars to form a common tetrasaccharide linker region (GlcA-Gal-Gal-Xyl-Ser).[1]

Metabolic glycoengineering (MGE) provides a powerful toolkit to study these complex biomolecules.[2][3] A cornerstone of MGE for GAGs has been the use of β-D-xylopyranosides. These cell-permeable molecules, featuring a hydrophobic aglycone, act as artificial initiators of GAG synthesis.[4][5] They hijack the cellular machinery in the Golgi apparatus, primarily the enzyme β-1,4-galactosyltransferase 7 (β4GalT7), to prime the growth of GAG chains independent of a core protein.[5][6] These newly synthesized GAGs are typically secreted, allowing for their isolation and analysis.[4]

β-Xylopyranosyl azide has emerged as a workhorse in this field. The azide group serves as a bioorthogonal chemical reporter, a small, abiotic handle that does not interfere with cellular processes.[7][8] This handle allows for subsequent covalent ligation to probes for visualization or enrichment via reactions like the Staudinger ligation or strain-promoted azide-alkyne cycloaddition (SPAAC).[9][10] While incredibly useful, reliance on a single tool can be limiting. The specific research question—be it direct visualization, pathway inhibition, or alternative modes of chemical ligation—demands a broader arsenal of chemical probes. This guide provides an in-depth comparison of viable alternatives to β-Xylopyranosyl azide, offering the rationale, experimental data, and protocols needed to make informed decisions in your research.

The GAG Synthesis Pathway: A Primer's Playground

To understand how xyloside alternatives function, we must first appreciate the native biosynthetic pathway they intercept. The process begins with the xylosylation of a core protein, which is then elaborated in the Golgi. Exogenous xylosides bypass the initial xylosyltransferase step and directly enter the pathway at the β4GalT7-catalyzed galactosylation step.

GAG_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus CoreProtein Core Protein XylT Xylosyltransferase (XT) CoreProtein->XylT XylosylatedProtein Xyl-Ser-CoreProtein XylT->XylosylatedProtein GalT1 Galactosyltransferase I (β4GalT7) Gal1 Gal-Xyl-Ser-CoreProtein GalT1->Gal1 GalT2 Galactosyltransferase II (β3GalT6) Gal2 Gal-Gal-Xyl-Ser-CoreProtein GalT2->Gal2 GlcAT Glucuronosyltransferase I Linker GlcA-Gal-Gal-Xyl-Ser-CoreProtein GlcAT->Linker Elongation Chain Elongation & Modification (Sulfation) Proteoglycan Mature Proteoglycan Elongation->Proteoglycan PrimedGAG Secreted GAG Chain (R-Xyl-GAG) Elongation->PrimedGAG XylosylatedProtein->GalT1 Gal1->GalT2 Gal2->GlcAT Linker->Elongation ExoXyloside Exogenous β-Xyloside-R ExoXyloside->GalT1

Figure 1. Interception of GAG biosynthesis by exogenous xylosides.

Category 1: Alternative Bioorthogonal Reporters

The azide is just one of several bioorthogonal functional groups.[11] Modifying the xyloside with a different reporter opens the door to alternative ligation chemistries, which can be advantageous for multi-labeling experiments or to avoid potential side reactions associated with azides.

Alkyne-Modified Xylosides

Mechanism of Action: Similar to their azide-containing counterparts, alkyne-modified xylosides are taken up by cells and act as primers for GAG synthesis. The terminal alkyne group serves as the bioorthogonal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) if a strained alkyne like bicyclononyne (BCN) is used.

Comparative Advantages:

  • Orthogonality: Enables dual-labeling experiments. A cell can be treated with an azido-sugar for one glycan class and an alkyne-xyloside for GAGs, allowing for simultaneous but distinct detection.

  • Reaction Kinetics: CuAAC reactions are often extremely fast and efficient, though the copper catalyst can be toxic to cells, typically limiting its use to fixed samples or cell lysates. SPAAC with strained alkynes offers a copper-free alternative for live-cell imaging.

Experimental Considerations:

  • The choice of click chemistry partner is critical. For CuAAC, an azide-functionalized dye (e.g., Azide-Alexa Fluor 488) is used. For SPAAC, a strained cyclooctyne dye (e.g., DBCO-Cy5) is required.[11]

  • The hydrophobicity of the aglycone significantly impacts priming efficiency. A simple propargyl group may be less efficient than a more complex, hydrophobic aglycone containing an alkyne.

Category 2: Directly Visualizable Xylosides

This class of alternatives circumvents the need for a secondary ligation step by incorporating a fluorescent reporter directly into the xyloside structure. This allows for real-time imaging of GAG synthesis and trafficking.

Fluorescently-Tagged Xylosides

Mechanism of Action: These compounds consist of a β-D-xylose moiety, a linker, and a fluorophore (e.g., Umbelliferone, Pyrene, Pacific Blue).[4][12][13] The hydrophobic nature of many fluorophores facilitates cell uptake, where they can prime GAG synthesis.[13]

Comparative Advantages:

  • Direct Detection: Eliminates the two-step label-and-ligate workflow, simplifying protocols and enabling live-cell imaging of GAG dynamics.

  • Potential for Mechanistic Studies: Can provide insights into the subcellular localization of GAG synthesis.[12][14]

Experimental Data & Limitations: While attractive in principle, the performance of fluorescent xylosides can be highly variable and context-dependent. The bulky and often charged nature of the fluorophore can present significant steric hindrance or unfavorable electrostatic interactions with the biosynthetic enzymes.

Compound ClassFluorophoreGAG Priming EfficiencyKey Finding / LimitationReference
UMB-Xylosides 4-MethylumbelliferylModeratePrimes mostly chondroitin sulfate (CS) or small oligosaccharides.[13]
Pyrene-Xylosides PyreneHighHydrophobic nature aids transport. Primes high molecular weight GAGs.[13]
Dansyl/Fluorescein Dansyl / FluoresceinNone DetectedCharged groups likely prevent uptake across cell membranes.[13]
Pacific Blue™ Pacific Blue™Substrate for β4GalT7Taken up by cells but did not enter the Golgi. Biosynthesis was terminated after the addition of two galactose units, likely due to the probe's charge.[12][14]

Causality Behind Performance: The data strongly suggest that both hydrophobicity and charge are critical determinants of success. Highly hydrophobic, uncharged fluorophores like pyrene are effective because they can efficiently cross both the plasma and Golgi membranes to access the GAG biosynthetic machinery.[13] In contrast, charged fluorophores like fluorescein or Pacific Blue™ may be taken up into the cell but are unable to traverse the Golgi membrane, leading to truncated products or a complete lack of priming.[12][13][14]

Category 3: Inhibitors of GAG Biosynthesis

Instead of labeling newly synthesized GAGs, an alternative strategy is to inhibit their production to study the functional consequences of GAG depletion.

Competitive Xyloside Inhibitors

Mechanism of Action: Some xylosides act as competitive inhibitors of the GAG elongation process. For instance, 4-methylumbelliferyl-β-D-xyloside (4-MU-Xyl) not only primes GAG synthesis but, at higher concentrations, can lead to the production of shorter GAG chains and overall inhibition of proteoglycan production.[15] This is thought to occur by depleting the pool of nucleotide sugars required for elongation.

Transition-State Analog Inhibitors

Mechanism of Action: A more sophisticated approach involves designing molecules that mimic the transition state of the glycosyltransferase enzymes. Researchers have developed bisphosphonate-xyloside constructs that act as transition-state analogues for β4GalT7.[5] These compounds bind to the enzyme's active site with higher affinity than the natural substrate but cannot be processed, effectively blocking the first committed step of xyloside-primed GAG synthesis. One such compound showed significant inhibition with an IC50 of 188 μM.[5]

Comparative Advantages:

  • Targeted Inhibition: Offers a more specific means of blocking GAG synthesis compared to general metabolic inhibitors.

  • Functional Studies: Ideal for investigating the role of GAGs in cell adhesion, signaling, and other processes by observing the effect of their depletion.

Experimental Protocols & Workflows

Protocol 1: Metabolic Labeling of GAGs with an Azido-Xyloside and Click Chemistry Detection

This protocol provides a self-validating system for the reliable labeling and detection of GAGs. The use of a xylosyltransferase-deficient cell line (CHO-pgsA745) provides an excellent positive control system, as these cells require an exogenous xyloside to produce GAGs.[13]

Objective: To metabolically label newly synthesized GAGs with an azide-functionalized xyloside and visualize them via copper-free click chemistry.

Materials:

  • CHO-pgsA745 cells

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • β-Xylopyranosyl azide analog (e.g., 2-azidoethyl-β-D-xylopyranoside)

  • DBCO-functionalized fluorophore (e.g., DBCO-PEG4-5/6-carboxyrhodamine 110)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixing

  • 0.1% Triton X-100 in PBS for permeabilization

  • Bovine Serum Albumin (BSA) for blocking

  • DAPI stain

Procedure:

  • Cell Seeding: Plate CHO-pgsA745 cells on glass coverslips in a 24-well plate. Allow cells to adhere and grow to 50-70% confluency. Rationale: Sub-confluent cells are actively dividing and synthesizing matrix components, ensuring robust GAG production.

  • Metabolic Labeling: Prepare a stock solution of the azido-xyloside in DMSO. Dilute the stock solution in fresh cell culture medium to a final concentration of 25-100 µM. Remove the old medium from the cells, wash once with PBS, and add the medium containing the azido-xyloside. Incubate for 24-48 hours. Rationale: Peracetylation is not needed for many xylosides if the aglycone is sufficiently hydrophobic. The incubation time allows for cellular uptake and incorporation into nascent GAG chains.

  • Fixation: After incubation, remove the labeling medium and wash the cells three times with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature. Rationale: Fixation crosslinks cellular components, preserving morphology and locking the labeled GAGs in place.

  • Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Rationale: Permeabilization is necessary if you wish to visualize intracellular GAG pools, though most xyloside-primed GAGs are secreted.

  • Click Reaction: Wash three times with PBS. Prepare the click reaction cocktail by diluting the DBCO-fluorophore in PBS (e.g., to 5 µM). Incubate the cells with the click cocktail for 1 hour at room temperature, protected from light. Rationale: The strained alkyne (DBCO) reacts specifically and covalently with the azide installed on the GAGs in a bioorthogonal manner (SPAAC).[9]

  • Staining and Mounting: Wash the cells three times with PBS. Counterstain nuclei with DAPI for 5 minutes. Wash a final three times with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with filter sets appropriate for the chosen fluorophore and DAPI.

Protocol_Workflow Start Seed CHO-pgsA745 Cells Incubate Incubate with Azido-Xyloside (24-48h) Start->Incubate Allow to adhere Wash1 Wash with PBS Incubate->Wash1 Fix Fix with 4% PFA Wash1->Fix Perm Permeabilize (optional) Fix->Perm Click Incubate with DBCO-Fluorophore (1h) Perm->Click SPAAC Reaction Stain Counterstain (DAPI) Click->Stain Mount Mount on Slide Stain->Mount Image Fluorescence Microscopy Mount->Image

Figure 2. Workflow for bioorthogonal labeling and detection of GAGs.

Conclusion and Future Outlook

While β-Xylopyranosyl azide remains a valuable tool, the field of glycan engineering is best served by a diverse and adaptable chemical toolkit. The choice of an alternative is dictated entirely by the experimental goal. For dual-labeling studies, alkyne-modified xylosides are the logical choice. For simplified, direct visualization in live cells, fluorescently-tagged xylosides —particularly those with uncharged, hydrophobic fluorophores like pyrene—offer a powerful, albeit empirically-tested, option.[13] For functional studies dependent on the removal of GAGs, targeted transition-state analog inhibitors represent the most precise approach available.[5]

By understanding the underlying biosynthetic pathways and the specific chemical properties of each alternative, researchers can move beyond a one-size-fits-all approach and design more nuanced, powerful experiments to unravel the complex roles of glycosaminoglycans in health and disease.

References

  • Mastio, R., et al. (2021). Fluorescently labeled xylosides offer insight into the biosynthetic pathways of glycosaminoglycans. RSC Chemical Biology. Available at: [Link][12][16]

  • ResearchGate. (n.d.). Examples of earlier attempts to fluorescently labeled GAG-priming xylosides. ResearchGate. Available at: [Link][17]

  • Mastio, R., et al. (2021). Fluorescently labeled xylosides offer insight into the biosynthetic pathways of glycosaminoglycans. ResearchGate. Available at: [Link][14]

  • Chavda, P., et al. (2021). Glycan engineering using synthetic ManNAc analogues enhances sialyl-Lewis-X expression and adhesion of leukocytes. bioRxiv. Available at: [Link][11]

  • Almaraz-Gomez, A., & Wittmann, V. (2022). Metabolic glycoengineering – exploring glycosylation with bioorthogonal chemistry. Chemical Society Reviews. Available at: [Link][2]

  • Mastio, R., et al. (2021). Fluorescently labeled xylosides offer insight into the biosynthetic pathways of glycosaminoglycans. RSC Publishing. Available at: [Link][16]

  • Mastio, R., et al. (2021). Fluorescently labeled xylosides offer insight into the biosynthetic pathways of glycosaminoglycans. PMC - NIH. Available at: [Link][4]

  • Pothula, S., et al. (2021). Synthetic Xylosides: Probing the Glycosaminoglycan Biosynthetic Machinery for Biomedical Applications. ResearchGate. Available at: [Link][6]

  • Tygesen, S., et al. (2016). Design of Glycosyltransferase Inhibitors: Targeting the Biosynthesis of Glycosaminoglycans by Phosphonate-Xyloside. PMC. Available at: [Link][5]

  • Wittmann, V. (2022). Metabolic glycoengineering : exploring glycosylation with bioorthogonal chemistry. KOPS - University of Konstanz. Available at: [Link][3]

  • Karivedu, S., et al. (2014). Synthesis of Fluorophore-Tagged Xylosides That Prime Glycosaminoglycan Chains. PMC - NIH. Available at: [Link][13]

  • Almaraz, A. A., & Yarema, K. J. (2019). Exploiting metabolic glycoengineering to advance healthcare. PMC - PubMed Central. Available at: [Link][9]

  • Yarema Lab. (n.d.). Research Area 1. Developing Glycoengineering Tools and Technology. Johns Hopkins University. Available at: [Link][18]

  • Smith, A. W., et al. (2015). A novel cytoskeletal action of xylosides. PMC - PubMed Central - NIH. Available at: [Link][1]

  • Hull, R. L., et al. (2007). Inhibition of glycosaminoglycan synthesis and protein glycosylation with WAS-406 and azaserine result in reduced islet amyloid formation in vitro. PubMed. Available at: [Link][19]

  • Chelladurai, K. S., et al. (2009). Investigating the Elusive Mechanism of Glycosaminoglycan Biosynthesis. PMC - NIH. Available at: [Link][20]

  • ResearchGate. (2012). β-Glycosyl Azides as Substrates for α-Glycosynthases: Preparation of Efficient α-L-Fucosynthases. ResearchGate. Available at: [Link][21]

  • Zhang, C., et al. (2021). Metabolic Glycoengineering: A Promising Strategy to Remodel Microenvironments for Regenerative Therapy. PMC. Available at: [Link][22]

  • Prescher, J. A., et al. (2004). Imaging Cell Surface Glycans with Bioorthogonal Chemical Reporters. ACS Publications. Available at: [Link][7]

  • Wang, S. T., et al. (2021). Mechanism of GAG alterations by C-xyloside. ResearchGate. Available at: [Link][23]

  • Sasaki, N., et al. (2021). Novel Insight Into Glycosaminoglycan Biosynthesis Based on Gene Expression Profiles. Frontiers in Cell and Developmental Biology. Available at: [Link][15]

  • Le, T. N. T., et al. (2024). Inhibitors of dermatan sulfate epimerase 1 decreased accumulation of glycosaminoglycans in mucopolysaccharidosis type I fibroblasts. Oxford Academic. Available at: [Link][24]

  • Chaudhry, S. (2019). Bioorthogonal Chemical Reporters. News-Medical.net. Available at: [Link][8]

  • Wang, S., et al. (2021). The Alterations and Roles of Glycosaminoglycans in Human Diseases. MDPI. Available at: [Link][25]

  • Ovryn, B. (n.d.). Imaging without genetically expressed probes. Ben Ovryn. Available at: [Link][10]

Sources

Comparative study of different glycosyl azides in bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Glycosyl azides represent a pivotal class of bioorthogonal handles, bridging the gap between synthetic carbohydrate chemistry and biological interrogation. Their utility in bioconjugation is bifurcated into two distinct applications: (1) Synthetic Anomeric Azides , used as stable precursors for neoglycoconjugate construction in vitro, and (2) Metabolic Azido-Sugars (e.g., Ac


ManNAz), used for hijacking biosynthetic pathways to label cell surfaces in vivo.

This guide objectively compares these classes, analyzing their stability, reaction kinetics (CuAAC vs. SPAAC), and metabolic fidelity. We provide evidence-based protocols to navigate the trade-offs between labeling efficiency and off-target background.

Part 1: Structural Classes & Stability Analysis

To select the correct reagent, one must distinguish between azides attached directly to the anomeric center (C1) and those attached via an acyl linker (e.g., N-azidoacetyl).

Anomeric Glycosyl Azides (Synthetic Building Blocks)

These are primarily used to conjugate glycans to proteins or surfaces (e.g., microarrays).

  • Structure: The azide group (

    
    ) is directly linked to the C1 carbon.
    
  • Stability Profile: Unlike glycosyl halides, anomeric azides are remarkably stable toward hydrolysis and can be stored for months.

  • Stereochemistry: The

    
    -anomer is generally thermodynamically preferred and more stable than the 
    
    
    
    -anomer due to the reverse anomeric effect in the context of dipole minimization, though this is solvent-dependent.
  • Risk Factor: Under strong Lewis acidic conditions or high temperatures (>100°C), anomeric azides can undergo a Dimroth-like rearrangement or decomposition.

Metabolic Azido-Sugars (In Vivo Reporters)

These are "Trojan horse" substrates fed to cells.

  • Structure: The azide is typically located on an

    
    -acyl chain (e.g., C2-N-azidoacetyl) or at the C6 position.
    
  • Stability: These function as primary alkyl azides. They are kinetically stable but metabolically active.

Comparative Stability & Reactivity Table
FeatureAnomeric Azide (C1-linked) Metabolic Azide (e.g., ManNAz) C6-Azido Sugar
Primary Use In vitro synthesis (Vaccines, Arrays)In vivo Metabolic LabelingIn vivo or In vitro
Electronic State Electron-deficient (due to ring O)Electron-rich (Alkyl-like)Electron-rich (Primary Alkyl)
Steric Hindrance High (Secondary center + Ring)Low (Primary chain)Low (Primary center)
CuAAC Rate ModerateFastFast
SPAAC Rate Slow (Sterically demanding)Moderate/FastFast

Part 2: Metabolic Oligosaccharide Engineering (MOE)

For drug development professionals tracking glycan expression, the choice between Ac


ManNAz  and Ac

GalNAz
is critical. These are not interchangeable; they target distinct pathways with specific "cross-talk" risks.
Pathway Analysis[1]
  • Ac

    
    ManNAz (Sialic Acid Pathway): 
    
    • Target: Sialylated glycoproteins/glycolipids.[1]

    • Mechanism: Converted to SiaNAz (N-azidoacetylsialic acid) in the cytosol and nucleus, then transported to the Golgi.

    • Fidelity: High.[2] It is the gold standard for imaging tumor-associated sialylation.

  • Ac

    
    GalNAz (Mucin & O-GlcNAc Pathway): 
    
    • Target: Mucin-type O-linked glycans (surface) and O-GlcNAc (intracellular).

    • Risk (The Epimerization Trap): UDP-GalNAz can be epimerized by UDP-galactose 4'-epimerase (GALE) into UDP-GlcNAz. Consequently, Ac

      
      GalNAz will label both O-GalNAc AND O-GlcNAc proteins , leading to potential data misinterpretation if specific O-GalNAc targeting is required.
      
Visualization: Metabolic Fate & Cross-Talk

The following diagram illustrates the divergent pathways and the critical "GALE Epimerization" crossover point.

MOE_Pathways cluster_inputs Precursors (Cell Entry) cluster_processing Cytosolic Processing cluster_output Glycan Expression ManNAz Ac4ManNAz SiaNAz SiaNAz (CMP-SiaNAz) ManNAz->SiaNAz Sialic Acid Pathway GalNAz Ac4GalNAz UDP_GalNAz UDP-GalNAz GalNAz->UDP_GalNAz Salvage Pathway Sialyl Sialylated Glycans (Cell Surface) SiaNAz->Sialyl Golgi Transfer UDP_GlcNAz UDP-GlcNAz UDP_GalNAz->UDP_GlcNAz GALE Epimerase (CROSS-TALK) Mucin Mucin O-Glycans (Cell Surface) UDP_GalNAz->Mucin GalNAc-T OGlcNAc O-GlcNAc (Intracellular/Nuclear) UDP_GlcNAz->OGlcNAc OGT

Caption: Metabolic pathways of ManNAz and GalNAz. Note the red arrow indicating GALE-mediated epimerization, causing GalNAz to label GlcNAc targets.

Part 3: Reaction Kinetics (CuAAC vs. SPAAC)

Once the azide is installed (either synthetically or metabolically), the ligation step defines the success of the experiment.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3][4][5][6]
  • Pros: Extremely fast (

    
    ), uses small alkyne probes (minimal steric perturbation).
    
  • Cons: Cu(I) is cytotoxic and generates reactive oxygen species (ROS) that can degrade proteins.

  • Recommendation: Use for fixed cells , lysates, or robust synthetic neoglycoconjugates where toxicity is irrelevant.

  • Protocol Tip: Use THPTA or BTTAA ligands. These chelate Cu(I), preventing disproportionation and protecting biomolecules from oxidative damage.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[2][6]
  • Pros: Bioorthogonal, copper-free, live-cell compatible.

  • Cons: Slower kinetics (

    
    ), bulky cyclooctyne probes (DBCO, BCN) can alter protein solubility.
    
  • Steric Note: Anomeric azides react significantly slower in SPAAC than metabolic (linker) azides. The bulky cyclooctyne clashes with the sugar ring substituents at C2. If using SPAAC on a synthetic conjugate, insert a spacer between the sugar and the azide to restore reactivity.

Part 4: Experimental Protocols

Protocol A: Synthesis of -Glucosyl Azide (Synthetic)

For creating defined glycoprotein standards.

  • Activation: Dissolve peracetylated

    
    -D-glucose (1.0 eq) in anhydrous DCM under Argon.
    
  • Bromination: Add HBr (33% in AcOH, 5.0 eq) at 0°C. Stir for 2h to generate

    
    -glucosyl bromide (kinetic product).
    
  • Azidation:

    • Dissolve the crude bromide in saturated NaHCO

      
      /DCM (biphasic) or DMF.
      
    • Add NaN

      
       (5.0 eq) and Tetrabutylammonium Hydrogen Sulfate (TBAHS, 1.0 eq) as a phase transfer catalyst.
      
    • Critical Step: Vigorously stir at Room Temperature for 4–12h. Heating encourages decomposition.

    • Mechanism:[3][4][5] S

      
      2 inversion of the 
      
      
      
      -bromide yields the thermodynamically stable
      
      
      -azide.
  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Storage: Store at -20°C, protected from light.

Protocol B: Metabolic Labeling with Ac ManNAz (Live Cell)

For imaging sialylation on cancer cells.

  • Seeding: Seed HeLa or HEK293 cells to 70% confluency.

  • Feeding: Replace media with fresh media containing 50

    
    M Ac
    
    
    
    ManNAz
    .
    • Control: Treat a separate well with 50

      
      M Ac
      
      
      
      ManNAc (non-azide analog) to assess background.
  • Incubation: Incubate for 24–48 hours . (Sialic acid biosynthesis is slow; shorter times yield weak signals).

  • Washing: Wash cells 3x with warm PBS to remove unincorporated sugar.

  • Labeling (SPAAC):

    • Add 50

      
      M DBCO-Fluor 488  in Opti-MEM.
      
    • Incubate for 30–60 mins at 37°C.

    • Note: Do not exceed 1 hour to minimize non-specific hydrophobic binding of the dye.

  • Analysis: Flow cytometry or Confocal Microscopy.

References

  • Agard, N. J., & Bertozzi, C. R. (2009). Chemical approaches to perturb, profile, and perceive glycans.[4] Accounts of Chemical Research, 42(6), 788-797.

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13-21.

  • Chang, P. V., et al. (2010). Copper-free click chemistry in living animals. Proceedings of the National Academy of Sciences, 107(5), 1821-1826.

  • Besanceney-Webler, C., et al. (2011). Increasing the efficacy of bioorthogonal click reactions for bioconjugation: A comparative study. Bioorganic & Medicinal Chemistry, 19(18), 5402-5416.

  • Boyce, M., et al. (2011). Metabolic cross-talk allows labeling of O-linked

    
    -N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway. Proceedings of the National Academy of Sciences, 108(8), 3141-3146. 
    

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
beta-Xylopyranosyl azide
Reactant of Route 2
beta-Xylopyranosyl azide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.